Nicergoline-13C,d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26BrN3O3 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4-methyl-7-(trideuterio(113C)methyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i2+1D3 |
InChI Key |
YSEXMKHXIOCEJA-IAVOFYNRSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
Foundational & Exploratory
Nicergoline-13C,d3: A Technical Overview for Researchers
This guide provides an in-depth look at the chemical properties, analytical methodologies, and biological context of Nicergoline-13C,d3, an isotopically labeled derivative of the vasoactive and cognitive-enhancing drug, Nicergoline. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as a reference standard or in metabolic studies.
Core Chemical Properties
This compound is a stable, isotopically labeled form of Nicergoline, which is used in quantitative analysis, such as mass spectrometry-based assays, to serve as an internal standard. The incorporation of carbon-13 and deuterium atoms provides a distinct mass signature, allowing for precise quantification of the unlabeled drug in biological matrices.
| Property | Value | Source |
| Molecular Formula | C₂₃¹³CH₂₃D₃BrN₃O₃ | [1] |
| Molecular Weight | 488.40 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Practically insoluble in water; soluble in ethanol, chloroform, and acetone; freely soluble in methylene chloride.[2] | - |
Experimental Protocols
Detailed experimental protocols for this compound are typically developed in-house by research laboratories. However, based on standard practices for the analysis of isotopically labeled drug compounds, the following methodologies are recommended.
Quantitative Analysis by LC-MS/MS
This protocol outlines a general procedure for the quantification of Nicergoline in plasma samples using this compound as an internal standard.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nicergoline: Precursor ion > Product ion (to be determined by direct infusion).
-
This compound: Precursor ion > Product ion (to be determined by direct infusion).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum signal intensity.
-
The workflow for this experimental protocol can be visualized as follows:
Biological Activity and Signaling Pathways
Nicergoline is an ergot derivative with a broad pharmacological profile, primarily acting as a vasodilator and a nootropic agent.[3][4][5] Its mechanism of action is multifaceted, involving antagonism of α1-adrenergic receptors and modulation of various neurotransmitter systems.[4][5]
Primary Mechanism of Action
The principal mechanism of Nicergoline is the blockade of α1-adrenergic receptors on vascular smooth muscle.[4][5] This inhibition counteracts the vasoconstrictive effects of catecholamines like epinephrine and norepinephrine, leading to vasodilation and increased blood flow, particularly in the brain.[4][5]
Neuroprotective and Cognitive Effects
Beyond its vascular effects, Nicergoline exhibits neuroprotective properties and enhances cognitive function through several signaling pathways.
-
Cholinergic System: Nicergoline has been shown to increase the availability of acetylcholine, a key neurotransmitter in learning and memory, by promoting its release and inhibiting its breakdown by acetylcholinesterase.[3][5]
-
PI3K/Akt Signaling Pathway: Studies have demonstrated that Nicergoline can activate the PI3K/Akt signaling pathway.[6][7] This pathway is crucial for cell survival and proliferation, and its activation by Nicergoline is thought to contribute to its neuroprotective effects by inhibiting apoptosis (programmed cell death) in neuronal cells.[6][7]
-
Dopaminergic and Noradrenergic Systems: Nicergoline may also enhance the turnover of dopamine and noradrenaline in certain brain regions, further contributing to its cognitive-enhancing effects.[3]
The following diagram illustrates the influence of Nicergoline on key signaling pathways related to neuroprotection and cognitive enhancement.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Nicergoline CAS#: 27848-84-6 [m.chemicalbook.com]
- 3. Nicergoline for dementia and other age associated forms of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Nicergoline? [synapse.patsnap.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Nicergoline-¹³C,d₃: An In-depth Technical Guide
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Nicergoline-¹³C,d₃, an isotopically labeled analog of the ergoline derivative Nicergoline. This guide is intended for researchers, scientists, and professionals in drug development who require a stable-labeled internal standard for pharmacokinetic studies, metabolic research, or as a reference standard in analytical applications.
The proposed synthesis leverages a robust two-step semisynthetic approach for the introduction of the trideuteromethyl (d₃) group, a method successfully applied to various ergot alkaloids. The incorporation of a carbon-13 (¹³C) atom is also discussed, outlining a strategic approach utilizing a labeled precursor. This guide includes detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to ensure clarity and reproducibility.
Synthetic Strategy Overview
The synthesis of Nicergoline-¹³C,d₃ can be strategically divided into two key stages:
-
Semisynthesis of ¹³CD₃-labeled 1-methyl-10α-methoxyergoline: This involves the N⁶-demethylation of a suitable ergoline precursor, followed by remethylation with ¹³CD₃-iodomethane. This method has proven effective for labeling various ergot alkaloids.[1][2]
-
Esterification with a ¹³C-labeled 5-bromonicotinic acid derivative: The final step involves the coupling of the isotopically labeled ergoline intermediate with a ¹³C-labeled 5-bromonicotinic acid to introduce the carbon-13 isotope into the final molecule.
This approach allows for the specific placement of the isotopic labels, providing a well-defined molecular weight and fragmentation pattern for mass spectrometry-based applications.
Experimental Protocols
Synthesis of N⁶-demethyl-10α-methoxyergoline (Nor-nicergoline precursor)
The initial step involves the demethylation of a suitable ergoline starting material at the N⁶ position. This can be achieved via an iron-catalyzed dealkylation reaction.[1][2]
Materials:
-
10α-methoxyergoline derivative (e.g., from the synthesis of unlabeled Nicergoline)
-
Methanol or Dichloromethane
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Hydrochloric acid
-
Ferric chloride (FeCl₃)
-
Iron powder
-
Acetone
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve or suspend the starting ergoline derivative in a suitable solvent (methanol or dichloromethane).
-
Cool the mixture in an ice bath.
-
Add meta-chloroperbenzoic acid to the cooled solution to form the N-oxide.
-
After complete conversion, add hydrochloric acid, ferric chloride, and iron powder.
-
Allow the reaction to proceed overnight with shaking.
-
Purify the resulting demethylated product (Nor-ergot alkaloid) by preparative HPLC.
-
Dry the purified product.
Synthesis of 1-(¹³C-methyl-d₃)-10α-methoxyergoline
The purified N⁶-demethylated intermediate is then remethylated using an isotopically labeled methylating agent.
Materials:
-
N⁶-demethyl-10α-methoxyergoline
-
Acetone
-
¹³CD₃-iodomethane
-
Preparative HPLC system
Procedure:
-
Redissolve the purified Nor-ergot alkaloid in acetone.
-
Add ¹³CD₃-iodomethane to the solution.
-
Allow the remethylation reaction to proceed to completion.
-
Purify the resulting ¹³CD₃-labeled ergoline derivative by preparative HPLC to remove any unreacted starting material.
-
Characterize the product by High-Resolution Mass Spectrometry (HR-MS/MS) to confirm the incorporation of the ¹³CD₃ group.
Synthesis of [¹³C]-5-bromonicotinic acid
The introduction of the ¹³C label can be achieved by utilizing a commercially available or synthetically prepared ¹³C-labeled nicotinic acid. One potential route involves the bromination of a ¹³C-labeled nicotinic acid.
Materials:
-
[¹³C]-Nicotinic acid (labeled at a suitable position, e.g., the carboxylic acid carbon)
-
Thionyl chloride
-
Bromine
-
Iron powder (catalyst)
Procedure:
-
To a mixture of [¹³C]-nicotinic acid, thionyl chloride, and a catalytic amount of iron powder, slowly add bromine at an elevated temperature (e.g., 70°C).
-
Reflux the reaction mixture for several hours.
-
After completion, distill off the excess bromine and thionyl chloride.
-
Cool the residue and adjust the pH to approximately 3 with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate and wash with cold water to yield [¹³C]-5-bromonicotinic acid.
Final Esterification to Yield Nicergoline-¹³C,d₃
The final step is the esterification of the ¹³CD₃-labeled ergoline intermediate with the ¹³C-labeled 5-bromonicotinic acid.
Materials:
-
1-(¹³C-methyl-d₃)-10α-methoxyergoline
-
[¹³C]-5-bromonicotinic acid
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
Tetrahydrofuran (THF) or other aprotic solvent
Procedure:
-
Dissolve 1-(¹³C-methyl-d₃)-10α-methoxyergoline and [¹³C]-5-bromonicotinic acid in THF.
-
Add DCC to the solution to facilitate the esterification reaction.
-
Allow the reaction to proceed to completion.
-
Cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.
-
Purify the final product, Nicergoline-¹³C,d₃, by recrystallization or preparative HPLC.
Data Presentation
Table 1: Summary of Key Intermediates and Final Product
| Compound Name | Molecular Formula | Isotopic Labels | Key Synthetic Step |
| N⁶-demethyl-10α-methoxyergoline | C₁₆H₁₈N₂O | None | Demethylation |
| 1-(¹³C-methyl-d₃)-10α-methoxyergoline | C₁₅¹³CH₁₅D₃N₂O | ¹³C, ³H (d₃) | Remethylation |
| [¹³C]-5-bromonicotinic acid | C₅¹³CH₄BrNO₂ | ¹³C | Bromination |
| Nicergoline-¹³C,d₃ | C₂₃¹³CH₂₃D₃BrN₃O₃ | ¹³C, ³H (d₃) | Esterification |
Table 2: Representative Reaction Conditions and Yields (based on literature for similar compounds)
| Reaction Step | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Reference |
| Demethylation | Ergot Alkaloid | m-CPBA, FeCl₃, Fe | Dichloromethane | Not specified | [1] |
| Remethylation | Nor-ergot Alkaloid | ¹³CD₃-I | Acetone | 8.1 - 29.5 | [1] |
| Bromination | Nicotinic Acid | Br₂, SOCl₂, Fe | - | 63 - 87.3 | [3] |
| Esterification | 1-methyl-10α-methoxyergoline | 5-bromonicotinic acid, DCC | THF | ~90 | [4] |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for Nicergoline-¹³C,d₃.
Conclusion
The synthesis of Nicergoline-¹³C,d₃ can be effectively achieved through a convergent synthetic strategy. The introduction of the trideuteromethyl group via a demethylation-remethylation sequence on the ergoline core is a well-documented and versatile method. The incorporation of the carbon-13 label is proposed to occur through the synthesis and subsequent coupling of a ¹³C-labeled 5-bromonicotinic acid. This guide provides a detailed framework for the synthesis, which can be adapted and optimized by researchers in the field. The availability of this stable isotope-labeled standard is crucial for advancing the understanding of Nicergoline's pharmacology and for ensuring accurate quantification in various biological matrices.
References
- 1. Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 4. CN102718761A - Preparation method for nicergoline - Google Patents [patents.google.com]
The Gold Standard in Bioanalysis: A Technical Guide to Nicergoline-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action and application of Nicergoline-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. While published methods for the parent drug Nicergoline are limited due to its rapid and extensive metabolism, this document presents a representative, technically sound Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methodology to illustrate its use, adhering to the highest standards of analytical chemistry.
The Core Principle: Mechanism of Action of a SIL-IS
The "mechanism of action" for an internal standard is not pharmacological but analytical. A SIL-IS is considered the gold standard in quantitative mass spectrometry for its ability to provide the highest possible accuracy and precision.[1] Its effectiveness stems from a simple, powerful principle: the SIL-IS is a version of the analyte (Nicergoline) where several atoms have been replaced with their heavier, non-radioactive stable isotopes (in this case, Carbon-13 and Deuterium).
This subtle change in mass makes it distinguishable from the native analyte by the mass spectrometer, but its physicochemical properties remain nearly identical.[2] Consequently, during every step of the analytical process—from sample extraction and handling to chromatographic separation and ionization—the SIL-IS behaves just like the analyte.[2] It experiences the same degree of loss during extraction, the same ion suppression or enhancement in the mass spectrometer source, and the same chromatographic retention.[1][2]
By adding a known concentration of this compound to every sample at the beginning of the workflow, any sample-specific variations are nullified by calculating the ratio of the analyte's response to the internal standard's response. This ratio remains constant even if the absolute signal intensity fluctuates, ensuring reliable and accurate quantification.
The Analytical Challenge with Nicergoline
Pharmacokinetic studies of Nicergoline are challenging because the parent drug is rapidly and extensively converted to its primary active metabolite, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), via first-pass metabolism. Consequently, plasma concentrations of native Nicergoline are often below the limit of detection, and most published bioanalytical methods focus on quantifying MDL instead.
This guide, therefore, presents a representative LC-MS/MS protocol for the quantification of the parent drug Nicergoline, as would be developed for a pre-clinical or specialized clinical study requiring measurement of the intact molecule.
Representative Bioanalytical Method
The following protocol is a hypothetical but technically robust example of how Nicergoline would be quantified in human plasma using this compound as the internal standard.
Experimental Protocol
-
Preparation of Standards:
-
Prepare primary stock solutions of Nicergoline and this compound in methanol at 1.00 mg/mL.
-
Create a series of working standard solutions of Nicergoline by serial dilution for spiking into blank plasma to form the calibration curve (e.g., 0.1 to 100 ng/mL).
-
Prepare a working internal standard solution of this compound at a constant concentration (e.g., 10 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 ng/mL this compound) to every tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using the conditions outlined in Table 2.
-
Detect and quantify the analytes using tandem mass spectrometry with the parameters in Table 1.
-
Data Presentation
Quantitative data for the representative method are summarized in the tables below. Note that mass transitions are predicted based on the molecular weight of Nicergoline (484.39 g/mol ) and common fragmentation patterns of ergot alkaloids.
Table 1: Representative Mass Spectrometry Parameters
| Parameter | Nicergoline (Analyte) | This compound (IS) |
|---|---|---|
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (Q1) | m/z 485.4 | m/z 489.4 |
| Product Ion (Q3) | m/z 283.2 (Quantifier) | m/z 287.2 (Quantifier) |
| Product Ion (Q3) | m/z 184.0 (Qualifier) | m/z 184.0 (Qualifier) |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
Table 2: Representative Chromatographic Conditions
| Parameter | Value |
|---|---|
| LC System | UPLC System |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Total Run Time | 5 minutes |
Method Validation Parameters
A full validation of this method would be required according to regulatory guidelines from agencies like the FDA.[3][4] The key parameters to be assessed are outlined below.
Table 3: Bioanalytical Method Validation Criteria (Based on FDA Guidance)
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank samples <20% of LLOQ response. |
| Calibration Curve | Define the relationship between concentration and response. | ≥75% of standards must be within ±15% of nominal value (±20% at LLOQ). |
| Accuracy & Precision | Determine closeness to nominal value and reproducibility. | Within- and between-run accuracy within ±15% (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on ionization. | CV of IS-normalized matrix factor across different lots should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability under various conditions. | Mean concentration at each level must be within ±15% of nominal. |
| LLOQ | Lower limit of quantitation. | Must be determined with acceptable accuracy (±20%) and precision (≤20% CV). |
References
Characterization of Nicergoline-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Nicergoline is a semi-synthetic ergoline derivative utilized in the treatment of cognitive and vascular disorders.[1][2] Stable isotope-labeled internal standards are crucial for the accurate quantification of active pharmaceutical ingredients (APIs) in complex biological matrices, as they compensate for matrix effects and variability during sample preparation and analysis.[3][4] Nicergoline-13C,d3 is a stable isotope-labeled analogue of Nicergoline, designed for use as an internal standard in bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, proposed synthetic route, analytical characterization methods, and its application in a bioanalytical context.
Data Presentation
The quantitative data for this compound are summarized in the tables below. It should be noted that due to the limited availability of public data for this specific labeled compound, some parameters are based on theoretical calculations and data from the unlabeled parent compound, Nicergoline.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromo-[13C]-pyridine-3-carboxylate-d3 | Theoretical |
| Molecular Formula | C₂₃¹³CH₂₃D₃BrN₃O₃ | MedchemExpress |
| Molecular Weight | 488.40 g/mol | MedchemExpress |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in DMSO (predicted) | TargetMol |
| Storage | -20°C for long-term storage | TargetMol |
Table 2: Representative LC-MS/MS Parameters for the Analysis of Nicergoline using this compound
| Parameter | Nicergoline | This compound |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 484.1 | 488.1 |
| Product Ion (m/z) | 314.2 | 314.2 |
| Collision Energy (eV) | 25 (hypothetical) | 25 (hypothetical) |
| Internal Standard | --- | This compound |
Experimental Protocols
The following protocols are provided as representative methods for the synthesis and characterization of this compound. These are based on established procedures for Nicergoline and other isotopically labeled compounds.
Proposed Synthesis of this compound
The synthesis of this compound can be adapted from known synthetic routes for Nicergoline.[5][6] A plausible approach involves the esterification of 1-methyl-10α-methoxy-dihydrolysergol (MMDL) with an isotopically labeled 5-bromonicotinoyl chloride. The deuterium labels are introduced via methylation using a deuterated methylating agent.
Materials:
-
10α-methoxy-dihydrolysergol
-
Deuterated methyl iodide (CD₃I)
-
5-bromo-[¹³C]-nicotinic acid
-
Oxalyl chloride
-
Pyridine
-
Aprotic polar solvent (e.g., DMF)
-
Aprotic hydrophobic solvent (e.g., Dichloromethane)
Procedure:
-
Methylation (Deuterium Labeling): 10α-methoxy-dihydrolysergol is methylated with deuterated methyl iodide (CD₃I) in an aprotic polar solvent under basic conditions to yield 1-(methyl-d3)-10α-methoxy-dihydrolysergol.
-
Preparation of Labeled Acylating Agent: 5-bromo-[¹³C]-nicotinic acid is reacted with oxalyl chloride to form 5-bromo-[¹³C]-nicotinoyl chloride.
-
Esterification: 1-(methyl-d3)-10α-methoxy-dihydrolysergol is reacted with 5-bromo-[¹³C]-nicotinoyl chloride in an aprotic hydrophobic solvent with a weak base like pyridine to yield this compound.
-
Purification: The final product is purified by column chromatography on silica gel followed by recrystallization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated HPLC method for Nicergoline.[7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH 6.0) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 289 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Analysis: Inject the prepared standard solutions into the HPLC system.
-
Data Analysis: The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks detected in the chromatogram.
Structural Characterization by NMR and Mass Spectrometry
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled Nicergoline, with the exception of the signal corresponding to the methyl group at the N1 position, which will be absent due to the deuterium substitution.
-
¹³C NMR: The ¹³C NMR spectrum will show an enhanced signal for the carbon atom at the labeled position in the nicotinoyl moiety. The signals for the deuterated methyl group will be a multiplet with a significantly reduced intensity due to C-D coupling.
b) Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Procedure: A dilute solution of this compound is infused into the mass spectrometer.
-
Expected Results: The mass spectrum in positive ion mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 488.1. The isotopic pattern will confirm the presence of one bromine atom. Tandem MS (MS/MS) fragmentation of this ion can be used to confirm the structure and the location of the isotopic labels.
Mandatory Visualizations
References
- 1. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicergoline - Wikipedia [en.wikipedia.org]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102718761A - Preparation method for nicergoline - Google Patents [patents.google.com]
- 6. CN103159756A - Novel preparation method for nicergoline - Google Patents [patents.google.com]
- 7. RP-HPLC method for nicergoline in bulk and tablets: development and validation. [wisdomlib.org]
Nicergoline-13C,d3 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of Nicergoline-13C,d3, an isotopically labeled internal standard for the quantitative analysis of Nicergoline. This document outlines the typical data found in a Certificate of Analysis, details the experimental protocols for its characterization, and visualizes key signaling pathways associated with Nicergoline's mechanism of action.
Certificate of Analysis Data
The following tables summarize the essential quantitative data for a representative batch of this compound.
Table 1: Identity and Purity
| Test | Specification | Result |
| Chemical Name | 8β-(5-Bromo-3-pyridinyl)carbonyloxymethyl-1,6-dimethyl-10α-methoxyergoline-13C,d3 | Conforms |
| Molecular Formula | C₂₃¹³CH₂₃D₃BrN₃O₃ | Conforms |
| Molecular Weight | 488.40 g/mol | Conforms |
| Appearance | White to Off-White Solid | Conforms |
| Purity (by HPLC) | ≥98% | 99.5% |
| Isotopic Purity | ≥99 atom % ¹³C; ≥99 atom % D | Conforms |
| Chemical Identity (by ¹H-NMR) | Conforms to structure | Conforms |
| Chemical Identity (by MS) | Conforms to structure | Conforms |
Table 2: Physicochemical Properties
| Property | Value |
| Solubility | Soluble in DMSO, Methanol |
| Storage Condition | -20°C, protect from light |
| CAS Number | Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1 M ammonium acetate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused into the mass spectrometer.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The isotopic distribution is examined to confirm the enrichment of ¹³C and deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: The sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed to ensure they are consistent with the known structure of Nicergoline.
Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathways of Nicergoline and a typical experimental workflow for its analysis.
Nicergoline as an α1-Adrenergic Receptor Antagonist
Nicergoline's Influence on the PI3K/AKT Pathway
Bioanalytical Workflow Using this compound
Mechanism of Action and Applications
Nicergoline is an ergot derivative with a multifaceted pharmacological profile. It acts as a selective antagonist of α1-adrenergic receptors, leading to vasodilation and an increase in cerebral blood flow.[1][2] This mechanism is beneficial for cerebrovascular disorders.[2]
Furthermore, studies have shown that nicergoline can modulate key signaling pathways within the brain. It has been demonstrated to stimulate the phosphoinositide pathway and enhance the availability of acetylcholine, a critical neurotransmitter for memory and learning.[3] Research also indicates that nicergoline can positively influence the PI3K/AKT signaling pathway, which plays a crucial role in neuronal survival and cognitive function.[4][5] By promoting cell survival and improving neurotransmission, nicergoline has shown potential in ameliorating cognitive deficits associated with conditions like Alzheimer's disease.[4][5]
This compound serves as an indispensable tool for the accurate quantification of nicergoline in complex biological matrices such as plasma.[6][7] Its use as an internal standard in mass spectrometry-based assays corrects for variability in sample preparation and instrument response, ensuring reliable and reproducible results in pharmacokinetic and bioequivalence studies.[6][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Nicergoline? [synapse.patsnap.com]
- 3. Nicergoline for dementia and other age associated forms of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]
- 7. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Nicergoline-13C,d3
This technical guide provides an in-depth overview of Nicergoline-13C,d3, an isotopically labeled derivative of Nicergoline, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols, presenting data in a structured and accessible format.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its unlabeled counterpart, Nicergoline.
| Property | This compound | Nicergoline |
| Molecular Weight | 488.40 g/mol [1][2][3][4][5] | 484.39 g/mol [5][6], 484.3855 g/mol [1] |
| Molecular Formula | C₂₃¹³CH₂₃D₃BrN₃O₃[1][3], ¹³C C₂₃H₂₃BrN₃O₃D₃[2] | C₂₄H₂₆BrN₃O₃[1][6][7] |
Mechanism of Action of Nicergoline
Nicergoline is a semisynthetic ergot derivative with a multifaceted pharmacological profile.[8][9] Initially recognized for its vasodilatory effects, it is now understood to possess a broader range of activities that contribute to its therapeutic potential in cognitive and cerebrovascular disorders.[8][10]
The primary mechanism of action of Nicergoline is the antagonism of alpha-1 adrenergic receptors.[8] By blocking these receptors, it induces vasodilation, which improves blood flow, particularly in the cerebral arteries.[8][11] This enhanced cerebral blood flow ensures a better supply of oxygen and nutrients to brain tissue, which is crucial for maintaining cognitive function.[11]
Beyond its vasodilatory effects, Nicergoline has been shown to have a positive impact on cerebral metabolism by increasing glucose and oxygen uptake in brain cells.[8] It also exhibits neuroprotective properties through its antioxidant effects, which help to mitigate oxidative stress.[8][11]
Furthermore, Nicergoline influences several neurotransmitter systems. It has been found to enhance cholinergic function by increasing the release of acetylcholine, a key neurotransmitter for learning and memory.[8] It also appears to modulate the dopaminergic system by potentially increasing dopamine release.[8] Additionally, Nicergoline has anti-platelet and anti-thrombotic activities, which can help reduce the risk of blood clot formation.[8]
Recent research has also shed light on its role in specific signaling pathways. Studies in mouse models of Alzheimer's disease have demonstrated that Nicergoline can exert its neuroprotective and cognitive-enhancing effects through the PI3K/AKT signaling pathway.[12][13]
Signaling Pathway
The neuroprotective effects of Nicergoline have been linked to its influence on the PI3K/AKT signaling pathway, as demonstrated in preclinical models of Alzheimer's disease.[12][13] The diagram below illustrates the proposed mechanism.
Experimental Protocols
A study investigating the effects of Nicergoline on cognitive function in a mouse model of Alzheimer's disease employed the following methods:[14]
-
Animal Model and Treatment: Mice with Alzheimer's disease were treated with Nicergoline (10 mg/kg body weight) or a PBS control for 60 days.[14]
-
Histological and Immunohistochemical Analysis:
-
Immunofluorescence:
-
Fluorescent Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) Analysis:
The simultaneous identification and quantification of Nicergoline from combined capsules were performed using High-Performance Liquid Chromatography (HPLC).[15]
-
Sample Preparation:
-
HPLC Analysis:
-
A 20 µL injection volume was used for the analysis.[15]
-
Dissolution profiles of Nicergoline from capsule formulations were evaluated in both acidic and neutral media.[15]
-
Methodology:
A 6-month double-blind, randomized, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of Nicergoline in patients with mild to moderate multi-infarct dementia.[16]
-
Study Design:
-
A 3-week single-blind, washout/run-in placebo phase was followed by a 6-month double-blind treatment phase.[16]
-
-
Participants:
-
Male and female patients aged 55-85 years.[16]
-
-
Intervention:
-
Nicergoline 30 mg twice daily or a placebo.[16]
-
-
Primary Endpoints:
-
Changes in the Sandoz Clinical Assessment Geriatric Scale (SCAG) and Mini-Mental State Examination (MMSE) scores from baseline to the end of treatment.[16]
-
The following diagram outlines a general workflow for an in vivo study of Nicergoline.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Nicergoline-13C-d3 | Axios Research [axios-research.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Nicergoline-13C, d3 [sincopharmachem.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Nicergoline | C24H26BrN3O3 | CID 34040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nicergoline? [synapse.patsnap.com]
- 9. mims.com [mims.com]
- 10. Nicergoline for dementia and other age associated forms of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Nicergoline used for? [synapse.patsnap.com]
- 12. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. mdpi.com [mdpi.com]
- 16. A multicenter randomized double-blind study on the efficacy and safety of nicergoline in patients with multi-infarct dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity of Nicergoline-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for determining the isotopic purity of the stable isotope-labeled internal standard, Nicergoline-13C,d3. While specific batch data for commercially available standards is proprietary and not publicly available, this document outlines the state-of-the-art analytical techniques and data interpretation required for its characterization. The methodologies described herein are based on established practices for the analysis of isotopically labeled compounds.
Introduction to Isotopic Purity
This compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Nicergoline in biological matrices. Its utility is directly dependent on its high isotopic purity. Isotopic purity refers to the extent to which the atoms at the labeled positions in the molecule are exclusively the desired stable isotopes (in this case, one Carbon-13 and three Deuterium atoms) and not a mixture of other isotopes. High isotopic purity is essential to minimize cross-talk between the analytical signals of the standard and the analyte, ensuring the accuracy of quantitative assays.
Hypothetical Isotopic Purity Data
The isotopic purity of this compound is determined by measuring the relative abundance of all isotopic variants (isotopologues) of the molecule. The data is typically presented in a tabular format, as illustrated in the hypothetical example below.
| Isotopologue | Description | Relative Abundance (%) |
| M+4 (Target) | Molecule with one 13C and three d atoms | > 98% |
| M+3 | Molecule with one 13C and two d atoms, or three d atoms and all 12C | < 1.5% |
| M+2 | Molecule with one 13C and one d atom, or two d atoms and all 12C | < 0.5% |
| M+1 | Molecule with one 13C or one d atom | < 0.1% |
| M (Unlabeled) | Molecule with all 12C and no d atoms | < 0.05% |
Note: This table presents hypothetical data for illustrative purposes. Actual values may vary between different synthesis batches.
Experimental Protocol for Isotopic Purity Determination
The determination of the isotopic purity of this compound is primarily accomplished using high-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique such as liquid chromatography (LC).
1. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration appropriate for mass spectrometric analysis (typically in the low ng/mL to µg/mL range).
-
A similar stock solution of unlabeled Nicergoline is also prepared to serve as a reference for the natural isotopic distribution.
2. Chromatographic Separation (LC-MS):
-
An aliquot of the prepared solution is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The chromatographic conditions (column, mobile phase, gradient, and flow rate) are optimized to achieve good peak shape and separation of Nicergoline from any potential impurities.
3. Mass Spectrometric Analysis (HRMS):
-
The eluent from the LC system is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
The mass spectrometer is operated in a positive electrospray ionization (ESI+) mode.
-
Full-scan mass spectra are acquired over a mass range that includes the molecular ions of both labeled and unlabeled Nicergoline. The high resolution of the instrument is critical to separate the closely spaced isotopic peaks.
4. Data Analysis:
-
The raw data is processed using the instrument's software.
-
The mass spectrum corresponding to the chromatographic peak of this compound is extracted.
-
The relative intensity of the ion corresponding to the target isotopologue (M+4) and other observable isotopologues (M, M+1, M+2, M+3) are measured.
-
A correction for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in the unlabeled portion of the molecule is applied to accurately determine the contribution of the intentionally introduced labels.
-
The isotopic purity is calculated as the percentage of the M+4 isotopologue relative to the sum of all isotopologues.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general workflow for the determination of the isotopic purity of a labeled compound like this compound.
Caption: Workflow for Isotopic Purity Determination.
Conclusion
The determination of the isotopic purity of this compound is a meticulous process that relies on high-resolution analytical instrumentation and rigorous data analysis. A thorough characterization, as outlined in this guide, is fundamental to ensuring the reliability of this internal standard in quantitative bioanalytical assays, thereby upholding the integrity of the resulting scientific data. Researchers and drug development professionals should always refer to the certificate of analysis provided by the supplier for batch-specific isotopic purity data.
A Technical Guide to the Solution Stability of Nicergoline-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of Nicergoline-13C,d3 in solution. Given that isotopically labeled compounds are expected to exhibit similar chemical stability to their unlabeled counterparts, this document leverages stability data from Nicergoline to establish a robust stability profile for this compound. The information herein is critical for ensuring the accuracy and reliability of experimental results in research and clinical applications.
Introduction to Nicergoline and its Labeled Variant
Nicergoline is a semisynthetic ergot derivative recognized for its role in treating cognitive, affective, and behavioral disorders, particularly those of vascular origin in the elderly.[1] It functions primarily as an α-1A adrenergic receptor antagonist, which leads to vasodilation and improved blood flow in the brain.[2][3] This mechanism enhances the utilization of oxygen and glucose by brain cells.[2][4] Nicergoline's therapeutic potential has been explored in conditions like senile dementia, Alzheimer's disease, and vascular dementia.[1][3]
This compound is a stable, isotopically labeled version of Nicergoline, used as an internal standard in quantitative bioanalytical studies.[5] The precise and accurate quantification of drug candidates and their metabolites is paramount in drug development, making the stability of internal standards like this compound a critical factor.
Physicochemical Properties and Solution Stability
Understanding the physicochemical properties of Nicergoline is foundational to assessing its stability in solution. Nicergoline is characterized as a poorly water-soluble compound.[6] Its chemical structure, featuring an ester linkage, makes it susceptible to hydrolysis, particularly under acidic or alkaline conditions.[7][8]
Key Stability Considerations:
-
Hydrolytic Degradation: Nicergoline shows significant degradation in the presence of acids and alkalis.[7] This is a primary degradation pathway, leading to the formation of its hydrolysis-induced degradation product.[9]
-
Oxidative and Photolytic Sensitivity: The compound also demonstrates susceptibility to oxidative and photolytic degradation, which can lead to notable changes in its chromatographic profile.[7]
-
pH-Dependent Stability: The stability of Nicergoline is pH-sensitive. Formulations of Nicergoline are often prepared in acidic conditions (pH 3.0-5.0) to ensure stability.[8]
-
Solvent Effects: Nicergoline is soluble in DMSO, and for in vivo studies, co-solvent systems such as DMSO, PEG300, and Tween-80 are often employed.[10] The choice of solvent can influence the stability of the compound.
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively published, forced degradation studies on Nicergoline provide valuable insights into its stability profile. The following table summarizes the observed degradation under various stress conditions.
| Stress Condition | Reagents/Environment | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl | Marked Degradation | [7] |
| Alkali Hydrolysis | 0.1 N NaOH | Marked Degradation | [7] |
| Oxidative Degradation | 3% H2O2 | Significant Changes in Chromatogram | [7] |
| Photolytic Degradation | UV Light Exposure | Significant Changes in Chromatogram | [7] |
| Thermal Degradation | Heat | Less significant compared to hydrolysis and oxidation | [7] |
Recommended Experimental Protocols for Stability Assessment
A comprehensive stability testing protocol is essential for determining the shelf-life and appropriate storage conditions for this compound solutions. The following protocol is based on established guidelines for drug stability testing.[11][12][13]
4.1 Objective
To evaluate the stability of this compound in a specified solvent system under various storage conditions (temperature, light) over a defined period.
4.2 Materials and Methods
-
Test Substance: this compound of known purity.
-
Solvent System: Select an appropriate solvent based on the intended application (e.g., acetonitrile, methanol, DMSO, or a co-solvent mixture).
-
Storage Conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: 20-25°C
-
Accelerated: 40°C
-
Photostability: As per ICH Q1B guidelines.
-
-
Analytical Method: A validated stability-indicating HPLC or UPLC-MS/MS method. The mobile phase could consist of a mixture like methanol-water-glacial acetic acid (80:20:0.1, v/v/v).[9]
4.3 Experimental Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration in the selected solvent.
-
Aliquoting and Storage: Aliquot the stock solution into appropriate vials for each time point and storage condition.
-
Time Points: Analyze the samples at predetermined intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Sample Analysis: At each time point, analyze the stored samples along with a freshly prepared standard solution.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common stability criterion is the absence of significant degradation, often defined as less than a 10-15% loss of the initial concentration.
4.4 Workflow for Stability Testing
Mechanism of Action and Signaling Pathways
Nicergoline exerts its therapeutic effects through multiple pharmacological actions.[3] A primary mechanism is the selective antagonism of α-1A adrenergic receptors, which leads to vasodilation.[14] Additionally, it has been shown to stimulate the phosphoinositide pathway and the PI3K/AKT signaling pathway, which are involved in cell survival and cognitive function.[1][14]
5.1 Signaling Pathway of Nicergoline
Conclusion
The stability of this compound in solution is a critical parameter for its use as an internal standard. Based on data from its unlabeled counterpart, Nicergoline, it is evident that the compound is susceptible to hydrolytic, oxidative, and photolytic degradation. Therefore, it is recommended that solutions of this compound be prepared fresh, protected from light, and stored at refrigerated temperatures to minimize degradation. For applications requiring long-term storage, a comprehensive stability study following the outlined protocol is essential to ensure the integrity of the analytical data.
References
- 1. Nicergoline for dementia and other age associated forms of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Nicergoline? [synapse.patsnap.com]
- 4. Nicergoline - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. CN110025583B - Nicergoline freeze-dried preparation with excellent stability - Google Patents [patents.google.com]
- 9. First derivative ratio spectrophotometric, HPTLC-densitometric, and HPLC determination of nicergoline in presence of its hydrolysis-induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicergoline | Adrenergic Receptor | TargetMol [targetmol.com]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. criver.com [criver.com]
- 14. spandidos-publications.com [spandidos-publications.com]
A Technical Guide to the Solubility of Nicergoline-13C,d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Nicergoline, which serves as a proxy for its isotopically labeled counterpart, Nicergoline-13C,d3. Given that isotopic labeling involves the substitution of atoms with their heavier isotopes (in this case, Carbon-12 with Carbon-13 and Hydrogen with Deuterium), it does not significantly alter the physicochemical properties of the molecule. Therefore, the solubility profile of Nicergoline is expected to be virtually identical to that of this compound.
Nicergoline is a semisynthetic ergot derivative recognized for its neuroprotective and cognitive-enhancing properties.[1] Understanding its solubility is critical for a range of applications, from early-stage drug discovery and formulation to analytical method development. This document summarizes available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and provides visualizations for experimental workflows and the compound's primary signaling pathway.
Quantitative and Qualitative Solubility Data
The solubility of Nicergoline has been characterized in several common organic solvents. While extensive quantitative data is limited in publicly available literature, a combination of specific measurements and qualitative descriptions provides a strong foundation for experimental design.
Table 1: Solubility of Nicergoline in Various Solvents
| Solvent | Type | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Quantitative | 50 mg/mL | 103.22 mM | Sonication is recommended to aid dissolution.[2] |
| Methylene Chloride | Qualitative | Freely Soluble | Not specified | - |
| Ethanol (96%) | Qualitative | Soluble | Not specified | - |
| Chloroform | Qualitative | Soluble | Not specified | [3][4][5] |
| Acetone | Qualitative | Soluble | Not specified | [3][4][5] |
| Water | Qualitative | Practically Insoluble | Not specified | [3][4][5] |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method measures the equilibrium solubility of a compound in a specific solvent, providing a definitive value for the maximum concentration achievable under set conditions.
1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
2. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvent (e.g., Ethanol, HPLC grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound solid to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Pipette a known volume of the selected organic solvent (e.g., 2 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25°C).
-
Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time required to achieve equilibrium.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for at least one hour to let the excess solid settle.
-
Visually confirm the presence of undissolved solid at the bottom of the vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution based on the calibration curve, accounting for the dilution factor.
-
Express the final solubility in units such as mg/mL or mol/L.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Shake-Flask method for determining thermodynamic solubility.
Signaling Pathway Diagram
Nicergoline's primary mechanism of action involves the antagonism of α1-adrenergic receptors.[6][7] This action initiates downstream effects on critical cellular pathways, such as the PI3K/AKT pathway, which is integral to cell survival and cognitive function.[8][9]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Nicergoline | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. Nicergoline | 27848-84-6 [chemicalbook.com]
- 4. Nicergoline CAS#: 27848-84-6 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Nicergoline? [synapse.patsnap.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Nicergoline-13C,d3 for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Nicergoline-13C,d3, a stable isotope-labeled derivative of Nicergoline, for researchers, scientists, and professionals involved in drug development. This document covers commercial suppliers, potential synthetic routes, detailed experimental protocols for its use as an internal standard in pharmacokinetic studies, and relevant signaling pathways.
Commercial Suppliers of this compound
For researchers seeking to procure this compound for their studies, several commercial suppliers offer this stable isotope-labeled compound. The following table summarizes key information from some of these suppliers. It is important to note that catalog numbers, availability, and purity may vary, and it is recommended to contact the suppliers directly for the most current information.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Notes |
| Axios Research | AR-N01378 | ¹³C C₂₃H₂₃BrN₃O₃D₃ | 488.4 | Offered as a reference standard compliant with regulatory guidelines for analytical method development and validation.[1] |
| TLC Pharmaceutical Standards | N-070001 | C₂₃¹³CH₂₃D₃BrN₃O₃ | 488.40 | Part of their portfolio of pharmaceutical standards. |
| MedchemExpress | HY-B0363S1 | Not specified | Not specified | Lists this compound as a deuterium-labeled Nicergoline. |
| Sinco Pharmachem Inc. | N28686 | C₂₄H₂₃BrN₃O₃D₃ | 488.40 | Provides the molecular formula and weight. |
| LGC Standards | TRC-N394552 | Not specified | Not specified | Lists Nicergoline-d3. |
Synthesis of this compound
The synthesis of this compound involves the introduction of stable isotopes, specifically Carbon-13 and Deuterium, into the Nicergoline molecule. While specific proprietary methods for the synthesis of this compound are not publicly detailed, a plausible synthetic route can be extrapolated from the known synthesis of Nicergoline.[2][3] The labeling would likely be introduced through isotopically labeled precursors.
A general, non-labeled synthesis of Nicergoline involves a multi-step process starting from lysergol.[3] Key steps include a photocatalytic addition reaction, a methylation reaction, and an esterification reaction.[2] To produce this compound, one of the methyl groups would be introduced using a deuterated methylating agent (e.g., CD₃I), and a ¹³C-labeled precursor would be used in an earlier stage of the synthesis.
Experimental Protocols: Pharmacokinetic Studies using this compound as an Internal Standard
Stable isotope-labeled compounds like this compound are invaluable as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic studies. The use of a stable isotope-labeled internal standard is considered the gold standard as it corrects for variability in sample preparation and matrix effects during analysis.
Below is a detailed methodology for a typical pharmacokinetic study involving the quantification of Nicergoline in plasma samples using this compound as an internal standard. This protocol is adapted from established methods for analyzing drug metabolites in plasma.[4]
Objective:
To determine the concentration-time profile of Nicergoline in plasma following administration, using this compound as an internal standard for accurate quantification by LC-MS/MS.
Materials and Reagents:
-
Nicergoline reference standard
-
This compound (internal standard)
-
Control plasma (e.g., human, rat)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
96-well plates or microcentrifuge tubes
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Nicergoline (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solutions, prepare serial dilutions of Nicergoline in methanol to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown study sample) in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Nicergoline from endogenous plasma components. For example, start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Nicergoline and this compound. The exact m/z values will need to be determined by infusion of the individual compounds. For Nicergoline (C₂₄H₂₆BrN₃O₃, MW: 484.39) and this compound (¹³C C₂₃H₂₃BrN₃O₃D₃, MW: 488.4), the transitions would be approximately:
-
Nicergoline: Q1 (precursor ion) m/z ~484.1 -> Q3 (product ion) m/z [to be determined]
-
This compound: Q1 (precursor ion) m/z ~488.1 -> Q3 (product ion) m/z [to be determined]
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for Nicergoline and this compound.
-
Calculate the peak area ratio of Nicergoline to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Nicergoline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Nicergoline and the PI3K/AKT Signaling Pathway
Nicergoline has been shown to exert its neuroprotective and cognitive-enhancing effects through various mechanisms, including the modulation of key signaling pathways. One such pathway is the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.[1] Studies have indicated that Nicergoline can inhibit apoptosis in hippocampal cells by acting on this pathway, suggesting its therapeutic potential in neurodegenerative diseases like Alzheimer's.[1]
Caption: Nicergoline's modulation of the PI3K/AKT signaling pathway.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study utilizing a stable isotope-labeled internal standard.
Caption: Workflow for a pharmacokinetic study using an internal standard.
References
Methodological & Application
Application Note: High-Throughput Analysis of Nicergoline in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nicergoline in human plasma. The use of a stable isotope-labeled internal standard, Nicergoline-13C,d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for high-throughput bioanalysis in clinical and research settings.
Introduction
Nicergoline is an ergot derivative utilized in the treatment of senile dementia and other vascular disorders. It functions by decreasing vascular resistance and enhancing arterial blood flow within the brain, which in turn improves the utilization of oxygen and glucose by brain cells. Accurate and reliable quantification of Nicergoline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS offers superior sensitivity and selectivity for this purpose. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis, as it mimics the analyte's behavior during extraction and ionization, leading to more reliable data.
Pharmacokinetic and metabolic studies have demonstrated that Nicergoline is rapidly absorbed and extensively metabolized after oral administration. The primary metabolic pathway involves the hydrolysis of the ester linkage to form 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), which is an active metabolite. MMDL is further N-demethylated to produce 10α-methoxy-9,10-dihydrolysergol (MDL), the main metabolite[1][2].
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for Nicergoline and its metabolites in plasma[1][3][4][5].
-
Allow all solutions and plasma samples to thaw to room temperature.
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex the mixture for 1 minute.
-
Add 2.5 mL of diethyl ether to the tube.
-
Vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex the reconstituted sample and centrifuge at 3000 rpm for 5 minutes.
-
Inject an aliquot (e.g., 10-50 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS System and Conditions
The following are typical starting conditions and can be optimized for specific instrumentation.
Liquid Chromatography (LC) System:
-
HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Agilent 1200 series, Waters ACQUITY UPLC).
-
Column: A reversed-phase C18 column, such as a Diamonsil ODS (150 mm x 4.6 mm, 5 µm) or equivalent, is suitable[1][4].
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate)[1][4]. For example, an isocratic mobile phase of Acetonitrile: 0.1 M Ammonium Acetate (15:85, v/v) can be used.
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 30°C[1].
Mass Spectrometry (MS) System:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical): These would need to be optimized by infusing pure standards of Nicergoline and this compound.
-
Nicergoline: The precursor ion would be the [M+H]+ ion. The product ions would be determined from fragmentation analysis.
-
This compound: The precursor ion would be the [M+4+H]+ ion (assuming 1x 13C and 3x 2H). The product ion would likely be the same fragment as the unlabeled compound, or a fragment containing the stable isotopes.
-
-
Source Parameters: Parameters such as nebulizer gas, curtain gas, ion spray voltage, and source temperature should be optimized for maximum signal intensity.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method, based on published data for the analysis of Nicergoline's metabolite, which are anticipated to be similar for a method using a stable isotope-labeled internal standard for the parent drug[1][4][5].
| Parameter | Expected Performance |
| Linearity Range | 2 - 75 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 2.288 ng/mL[1][4][5] |
| Intra-day Precision (%RSD) | < 13%[1][4] |
| Inter-day Precision (%RSD) | < 13%[1][4] |
| Recovery | 74% - 84%[1][4] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS analysis of Nicergoline.
Caption: LC-MS/MS workflow for Nicergoline quantification.
Metabolic Pathway of Nicergoline
This diagram shows the primary metabolic conversion of Nicergoline.
Caption: Primary metabolic pathway of Nicergoline.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of Nicergoline in human plasma. The detailed protocol for sample preparation and instrument conditions serves as a comprehensive guide for researchers in pharmacology and drug development. This method is well-suited for high-throughput applications, enabling robust pharmacokinetic and clinical studies of Nicergoline.
References
- 1. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
Application Note: High-Performance Bioanalytical Method for Nicergoline Quantification in Human Plasma Using Nicergoline-13C,d3 as an Internal Standard
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Nicergoline in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Nicergoline-13C,d3, to ensure high accuracy and precision. The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, optimized chromatographic conditions for excellent separation, and meticulously defined mass spectrometric parameters for selective detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Nicergoline.
Introduction
Nicergoline is an ergot derivative with vasodilating properties, primarily used in the treatment of senile dementia and other vascular disorders.[1] It enhances cerebral blood flow, thereby improving the utilization of oxygen and glucose by brain cells.[1] Accurate and reliable quantification of Nicergoline in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects during ionization. This application note provides a comprehensive protocol for the determination of Nicergoline in human plasma.
Mechanism of Action and Signaling Pathway
Nicergoline primarily acts as an antagonist of α1-adrenergic receptors, leading to vasodilation and increased blood flow.[1] Furthermore, studies have indicated its involvement in neuroprotective signaling pathways. One such critical pathway is the PI3K/AKT signaling cascade, which plays a vital role in cell survival, growth, and proliferation. By modulating this pathway, Nicergoline may contribute to neuronal protection and improved cognitive function.
Experimental Protocols
Materials and Reagents
-
Nicergoline reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethyl ether (Analytical grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Nicergoline Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nicergoline in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Nicergoline stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow outlines the sample preparation procedure.
A detailed step-by-step protocol for the LLE procedure is as follows:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of diethyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Extend C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 30 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
| Nicergoline | 485.1 | 314.2 | 150 | 80 | 35 |
| This compound | 489.1 | 318.2 | 150 | 80 | 35 |
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (%Bias) | Within ± 9.8% |
| Recovery | 85.2% - 92.5% |
| Matrix Effect | Minimal (normalized to IS) |
Conclusion
The described LC-MS/MS method for the quantification of Nicergoline in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The simple and efficient liquid-liquid extraction protocol provides high recovery and minimizes matrix effects. This method is well-suited for high-throughput analysis in a regulated bioanalytical laboratory and can be confidently applied to pharmacokinetic and clinical studies of Nicergoline.
References
Application Note: High-Throughput Analysis of Nicergoline and its Major Metabolite in Human Plasma for Pharmacokinetic Studies Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of nicergoline and its primary active metabolite, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), in human plasma. The use of a stable isotope-labeled internal standard, Nicergoline-13C,d3, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is ideally suited for pharmacokinetic studies, providing reliable data for drug development and bioequivalence assessments. While specific studies utilizing this compound are not widely published, this protocol is based on established bioanalytical methods for nicergoline and the common practice of using stable isotope-labeled internal standards in quantitative mass spectrometry.[1][2][3]
Introduction
Nicergoline is a semisynthetic ergoline derivative with α-adrenergic blocking and vasodilating properties, clinically used for treating cerebrovascular disorders and senile mental impairment.[4] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and assessing bioequivalence of different formulations.[5] Nicergoline is rapidly and extensively metabolized, with MDL being its main active metabolite.[4][6][7] Therefore, simultaneous quantification of both the parent drug and its metabolite is essential for a comprehensive pharmacokinetic evaluation.
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS bioanalysis.[1][2][3] They exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar ionization effects, thus providing the most accurate correction for analytical variability.[1][3] this compound serves as an ideal internal standard for the quantification of nicergoline.
Experimental Protocols
Materials and Reagents
-
Nicergoline reference standard
-
This compound (Internal Standard)
-
10α-methoxy-6-methyl ergoline-8β-methanol (MDL) reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and calibration standards/quality controls on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Method
A typical LC-MS/MS system for this analysis would consist of a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicergoline | [Value to be determined empirically] | [Value to be determined empirically] |
| MDL | [Value to be determined empirically] | [Value to be determined empirically] |
| This compound | [Value to be determined empirically based on Nicergoline +4 Da] | [Value to be determined empirically] |
Note: The exact m/z values for precursor and product ions need to be optimized by direct infusion of the individual compounds.
Data Presentation
The following table summarizes pharmacokinetic parameters of MDL obtained from a bioequivalence study of two different nicergoline preparations administered as a single 30 mg oral dose to 20 healthy volunteers.[4]
Table 3: Pharmacokinetic Parameters of MDL
| Parameter | Test Preparation (Mean ± SD) | Reference Preparation (Mean ± SD) |
| Cmax (ng/mL) | 45.3 ± 12.5 | 43.1 ± 11.8 |
| Tmax (h) | 1.9 ± 0.6 | 2.1 ± 0.7 |
| AUC0-t (ng·h/mL) | 235.4 ± 65.7 | 228.9 ± 59.3 |
| AUC0-∞ (ng·h/mL) | 258.1 ± 70.2 | 251.6 ± 63.4 |
| t1/2 (h) | 3.5 ± 0.9 | 3.6 ± 0.8 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Nicergoline.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. [Comparative studies on the bioavailability of nicergoline from two different steady-state preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]
Application Note: Quantification of Nicergoline in Plasma by UPLC-MS/MS
A robust and sensitive method for the determination of Nicergoline in human plasma using a stable isotope-labeled internal standard.
Abstract
This application note details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of Nicergoline in human plasma. The method utilizes protein precipitation for sample cleanup and employs Nicergoline-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample processing.[1][2] This protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Nicergoline.
Introduction
Nicergoline is a semisynthetic ergoline derivative used in the treatment of senile dementia and other vascular disorders due to its vasodilating and metabolic-enhancing properties.[2][3] Accurate quantification of Nicergoline in plasma is essential for pharmacokinetic and bioequivalence studies. Pharmacokinetic studies have shown that Nicergoline is often rapidly and extensively metabolized, making a highly sensitive assay necessary to detect the parent compound.[4]
This method addresses the need for a reliable bioanalytical assay by using UPLC-MS/MS, the gold standard for quantitative bioanalysis, in combination with a dedicated SIL-IS (this compound). The use of a SIL-IS is critical for mitigating ion suppression or enhancement and ensuring the robustness of the assay.[5]
Experimental Workflow
The analytical workflow involves a simple protein precipitation step, followed by dilution and direct injection into the UPLC-MS/MS system.
Detailed Protocol
Materials and Reagents
-
Nicergoline analytical standard
-
This compound (Internal Standard, IS)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
LC-MS grade Formic Acid
-
Human Plasma (K2EDTA)
-
96-well collection plates
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Nicergoline and this compound in methanol.
-
Calibration Curve (CC) Working Solutions: Serially dilute the Nicergoline stock solution with 50:50 (v/v) methanol:water to prepare working standards for spiking into blank plasma.
-
Quality Control (QC) Working Solutions: Prepare QC working solutions from a separate weighing of the Nicergoline standard.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma samples (blank, CC, QC, or unknown) into a 96-well plate.
-
Add 20 µL of methanol:water (50:50, v/v) to all wells except for the blank matrix.
-
Add 300 µL of the IS working solution (50 ng/mL in acetonitrile) to every well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 10°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of water containing 0.1% formic acid.
-
Seal, vortex briefly, and place in the autosampler for analysis.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 2.5 min, hold, re-equilibrate |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Source Temp | 550°C |
| IonSpray Voltage | 5500 V |
Table 1. UPLC-MS/MS instrument parameters.
Method Performance
The method was validated according to industry-standard bioanalytical guidelines. A summary of the performance characteristics is provided in Table 3.
Mass Spectrometry
Nicergoline has a monoisotopic mass of 483.116 Da.[3] The protonated precursor ion [M+H]⁺ is observed at m/z 484.1 (considering the ⁷⁹Br isotope). The stable isotope-labeled internal standard, Nicergoline-¹³C,d₃, has a mass shift of +4 Da, resulting in a precursor ion at m/z 488.1. Multiple Reaction Monitoring (MRM) was used for quantification.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Nicergoline | 484.1 | 214.1 | Quantifier |
| 484.1 | 199.1 | Qualifier | |
| This compound (IS) | 488.1 | 217.1 | Internal Std. |
Table 2. MRM transitions for Nicergoline and its internal standard.
Quantitative Performance
The method demonstrated excellent linearity, precision, and accuracy over the calibrated concentration range.
| Validation Parameter | Result |
| Linearity Range | 0.05 – 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (RSD%) | ≤ 8.5% |
| Inter-day Precision (RSD%) | ≤ 10.2% |
| Accuracy (Bias %) | Within ± 9.0% of nominal values (85-115% for LLOQ) |
| Matrix Effect | Minimal (IS-normalized factor between 0.95 and 1.04) |
| Recovery | Consistent and reproducible across QC levels (>85%) |
Table 3. Summary of method validation results.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and robust tool for the quantification of Nicergoline in human plasma. The simple protein precipitation protocol allows for high-throughput analysis, while the use of a stable isotope-labeled internal standard ensures data integrity. This application note serves as a comprehensive guide for researchers in clinical pharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicergoline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. emt.oregonstate.edu [emt.oregonstate.edu]
- 5. [Identification of related substances in nicergoline by HPLC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Nicergoline from Ergot Fungus in Blocking Human 5-HT3A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive Method for the Quantification of Nicergoline in Human Plasma using a Stable Isotope-Labeled Internal Standard and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicergoline is a semisynthetic ergoline derivative used in the treatment of cerebrovascular disorders and senile mental impairment. Accurate and reliable quantification of Nicergoline in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Nicergoline in human plasma. The use of a stable isotope-labeled internal standard, Nicergoline-13C,d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The sample preparation protocol is based on a straightforward liquid-liquid extraction (LLE) procedure, providing high recovery and clean extracts.
Experimental Protocols
Materials and Reagents
-
Nicergoline reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethyl ether (analytical grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Stock and Working Solutions
-
Nicergoline Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nicergoline reference standard in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Nicergoline by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of similar compounds from plasma.[1][2][3][4]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample, except for the blank matrix samples.
-
Vortexing: Briefly vortex the samples for 10 seconds to ensure thorough mixing.
-
Extraction: Add 1 mL of diethyl ether to each tube.
-
Vortexing for Extraction: Vortex the tubes for 2 minutes to facilitate the extraction of Nicergoline and the internal standard into the organic phase.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (diethyl ether) to a new clean microcentrifuge tube.
-
Evaporation: Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.
Alternative Sample Preparation: Protein Precipitation (PPT)
For a faster, high-throughput alternative, protein precipitation can be employed.[5][6][7][8]
-
Sample Thawing and Aliquoting: Follow steps 1 and 2 from the LLE protocol.
-
Internal Standard Spiking: Follow step 3 from the LLE protocol.
-
Precipitation: Add 600 µL of cold acetonitrile to each plasma sample.
-
Vortexing: Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute as in the LLE protocol to concentrate the sample and ensure compatibility with the mobile phase.
-
Direct Injection (Alternative): Alternatively, the supernatant can be directly injected for analysis, but this may lead to lower sensitivity and potential matrix effects.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Nicergoline and this compound. These will need to be optimized empirically.
Data Presentation
Table 1: Quantitative Performance Characteristics of the Method
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ±15% |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
(Note: The values presented in this table are representative and should be established during method validation.)
Mandatory Visualization
Caption: Liquid-Liquid Extraction Workflow for Nicergoline.
Discussion
The presented liquid-liquid extraction protocol offers a robust and reliable method for the extraction of Nicergoline from human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for achieving accurate and precise quantification, as it effectively corrects for any variability during the sample preparation process and potential matrix effects during LC-MS/MS analysis.[9][10] The alternative protein precipitation method provides a faster sample turnaround time, which can be advantageous for high-throughput screening, although it may be more susceptible to matrix effects. The choice of the sample preparation method will depend on the specific requirements of the study in terms of sensitivity, throughput, and the complexity of the plasma matrix. Method validation should be performed according to the relevant regulatory guidelines to ensure the reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. Protein precipitation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nicergoline-13C,d3 in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Nicergoline-13C,d3, a stable isotope-labeled internal standard, in drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotope-labeled compounds is a powerful technique in drug development, offering significant advantages in accuracy and precision for quantitative bioanalysis.[]
Introduction to Nicergoline and its Metabolism
Nicergoline is a semisynthetic ergot derivative utilized in the treatment of cognitive and cerebrovascular disorders.[2] It undergoes extensive and rapid first-pass metabolism, making the parent drug often undetectable in systemic circulation.[2][3] The primary metabolic pathway involves hydrolysis to 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), which is an active metabolite. MMDL is further N-demethylated to 10α-methoxy-9,10-dihydrolysergol (MDL).[2][4] This latter step is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[2][4] Understanding the metabolic fate of Nicergoline is crucial for evaluating its efficacy and safety.
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise quantification of Nicergoline and its metabolites in various biological matrices.[5][6] This stable isotope-labeled analog co-elutes with the unlabeled analyte and experiences similar ionization effects, correcting for matrix effects and variability in sample processing.
Key Applications of this compound
-
Pharmacokinetic (PK) Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of Nicergoline by quantifying its major metabolites, MMDL and MDL.
-
Bioavailability/Bioequivalence (BA/BE) Studies: Precise comparison of different formulations of Nicergoline.
-
In Vitro Metabolism Studies: Investigation of metabolic pathways and enzyme kinetics using systems like human liver microsomes (HLM).
-
Drug-Drug Interaction (DDI) Studies: Assessing the potential for co-administered drugs to inhibit or induce the metabolism of Nicergoline, particularly via CYP2D6.
Data Presentation: Pharmacokinetic Parameters of Nicergoline Metabolites
The following table summarizes representative pharmacokinetic parameters for the major metabolites of Nicergoline following oral administration of the unlabeled drug. These values can be more accurately determined in clinical studies using this compound as an internal standard.
| Parameter | MMDL | MDL | Units | Reference |
| Cmax | 59 | 183 | nmol/L | [4] |
| Tmax | ~1.2 | ~1.2 | hours | [2] |
| AUC (0-t) | 144 | 2627 | nmol*h/L | [4] |
| t1/2 | ~3.7 | Not Reported | hours | [2] |
Note: Data presented is from a study in extensive metabolizers of debrisoquine (a probe for CYP2D6 activity) after a single 30 mg oral dose of Nicergoline.[4] Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve; t1/2 = Elimination half-life.
Mandatory Visualizations
Caption: Metabolic pathway of Nicergoline.
Caption: Workflow for an absolute bioavailability study.
Experimental Protocols
Protocol 1: Determination of Absolute Bioavailability of Nicergoline Using an Intravenous Microdose of this compound
Objective: To determine the absolute bioavailability of an oral formulation of Nicergoline by co-administering a therapeutic oral dose of unlabeled Nicergoline and an intravenous (IV) microdose of this compound.
Materials:
-
Nicergoline (oral formulation)
-
This compound (for IV formulation)
-
Human plasma (for calibration standards and quality controls)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (HPLC grade)
-
LC-MS/MS system
Procedure:
-
Subject Dosing:
-
Administer a single oral dose of Nicergoline (e.g., 30 mg) to healthy volunteers.
-
Simultaneously or at a delayed time point (e.g., at the Tmax of the oral dose), administer a single IV microdose of this compound (e.g., 100 µg).[6]
-
-
Blood Sampling:
-
Collect blood samples into tubes containing an appropriate anticoagulant at predose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (if a different one is used for the metabolites).
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate MMDL and MDL from endogenous plasma components. A C18 column is commonly used.[7]
-
The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for unlabeled MMDL, unlabeled MDL, and their stable isotope-labeled counterparts derived from this compound.
-
-
Data Analysis:
-
Construct calibration curves for both unlabeled and labeled metabolites.
-
Calculate the plasma concentrations of unlabeled and labeled MMDL and MDL at each time point.
-
Determine the pharmacokinetic parameters (e.g., AUC) for both the oral (unlabeled) and IV (labeled) routes.
-
Calculate the absolute bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Protocol 2: In Vitro Metabolism of Nicergoline in Human Liver Microsomes (HLM)
Objective: To investigate the metabolic stability of Nicergoline and identify the metabolites formed in vitro using HLM. This compound is used as an internal standard for quantification.
Materials:
-
Nicergoline
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[8]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding Nicergoline (e.g., 1 µM final concentration).
-
Start the reaction by adding the NADPH regenerating system.[9]
-
Incubate at 37°C with shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding 3 volumes of ice-cold acetonitrile containing this compound as the internal standard.
-
Vortex and centrifuge to precipitate the microsomal proteins.
-
-
Sample Analysis:
-
Analyze the supernatant by LC-MS/MS as described in Protocol 1.
-
Monitor for the disappearance of the parent drug (Nicergoline) and the formation of its metabolites (MMDL and MDL).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Nicergoline remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
Quantify the formation of MMDL and MDL over time using their respective calibration curves with this compound as the internal standard for the parent compound.
-
By following these detailed protocols and utilizing this compound, researchers can obtain high-quality, reliable data on the metabolism and pharmacokinetics of Nicergoline, thereby supporting its continued development and safe clinical use.
References
- 2. researchgate.net [researchgate.net]
- 3. [논문]Immunoassays for the detection of nicergoline and its metabolites in human plasma [scienceon.kisti.re.kr]
- 4. Involvement of CYP2D6 but not CYP2C19 in nicergoline metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]
- 8. mttlab.eu [mttlab.eu]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Notes and Protocols for the Selection and Use of Nicergoline-13C,d3 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection criteria and use of Nicergoline-13C,d3 as an internal standard (IS) for the quantitative analysis of Nicergoline in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to Internal Standards in LC-MS
Internal standards are essential in quantitative LC-MS analysis to ensure accuracy and precision.[1] They are compounds of known concentration added to samples, calibration standards, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis.[2][3] An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, but be distinguishable by the mass spectrometer.[4] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for LC-MS-based bioanalysis as they exhibit nearly identical chromatographic behavior and ionization efficiency to the unlabeled analyte.[5][6]
Selection Criteria for this compound as an Internal Standard
The selection of a suitable internal standard is a critical step in method development. The following criteria establish this compound as an ideal IS for the quantification of Nicergoline.
Physicochemical and Structural Similarity
A fundamental criterion for an internal standard is its structural similarity to the analyte.[1] this compound is a stable isotope-labeled version of Nicergoline, meaning it has the same chemical structure with the exception of the incorporation of three deuterium atoms and one carbon-13 atom. This near-identical structure ensures that this compound will have very similar, if not identical, physicochemical properties to Nicergoline, including:
-
Extraction Recovery: It will behave similarly during sample extraction procedures, compensating for any analyte loss.[7]
-
Chromatographic Co-elution: It is expected to co-elute with Nicergoline under typical reversed-phase LC conditions, which is crucial for effective compensation of matrix effects.[7]
-
Ionization Efficiency: It will experience similar ionization suppression or enhancement in the mass spectrometer source as the analyte.[6][8]
Mass-to-Charge (m/z) Difference
A key requirement for an internal standard in mass spectrometry is a sufficient mass difference to allow for independent detection without cross-talk.[2] The incorporation of one 13C and three deuterium (d3) atoms results in a mass shift of +4 Da for this compound compared to Nicergoline. This mass difference is generally sufficient to prevent isotopic overlap and ensure that the MRM (Multiple Reaction Monitoring) transitions of the analyte and the internal standard do not interfere with each other.
Isotopic Purity and Stability
The isotopic purity of the internal standard is critical to prevent interference with the measurement of the native analyte.[7] The this compound standard should be of high isotopic purity, with minimal contribution from the unlabeled (M+0) Nicergoline. The use of 13C labeling in addition to deuterium helps to minimize the potential for in-source back-exchange of deuterium atoms, which can sometimes occur with highly deuterated standards.[5]
Summary of Selection Criteria
The following table summarizes the key selection criteria for this compound as an internal standard for Nicergoline analysis.
| Criteria | Justification for this compound |
| Structural Similarity | Identical chemical structure to Nicergoline, ensuring similar behavior during sample processing and analysis.[1] |
| Co-elution | Expected to co-elute with Nicergoline, providing effective compensation for matrix effects.[7] |
| Mass Difference | A mass shift of +4 Da provides clear mass spectrometric differentiation from the analyte.[2] |
| Isotopic Purity | Should be of high isotopic purity to avoid interference with the analyte quantification.[7] |
| Chemical Stability | Stable under the conditions of sample storage, preparation, and analysis. |
| Absence in Matrix | This compound is a synthetic molecule and will not be endogenously present in biological samples.[9] |
Experimental Protocol: Quantitative Analysis of Nicergoline using this compound IS
This protocol outlines a general procedure for the quantitative analysis of Nicergoline in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Nicergoline reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Biological matrix (e.g., human plasma)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
Sample Preparation
-
Spiking of Internal Standard: To a 100 µL aliquot of the biological matrix (sample, calibrator, or QC), add a fixed volume (e.g., 10 µL) of the this compound working solution at a concentration that yields a consistent and robust MS signal.
-
Protein Precipitation (if applicable): Add a protein precipitating agent such as acetonitrile or methanol (typically 3:1 or 4:1 ratio of solvent to sample volume). Vortex mix and centrifuge to pellet the precipitated proteins.
-
Extraction (SPE or LLE):
-
SPE: Load the supernatant from the protein precipitation step onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte and internal standard.
-
LLE: Add an appropriate immiscible organic solvent to the sample. Vortex to mix and then centrifuge to separate the layers. Collect the organic layer containing the analyte and IS.
-
-
Evaporation and Reconstitution: Evaporate the collected eluate or organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically suitable for the separation of Nicergoline.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least one specific precursor-to-product ion transition for both Nicergoline and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicergoline | To be determined empirically | To be determined empirically |
| This compound | Precursor of Nicergoline + 4 | To be determined empirically |
Data Analysis
The concentration of Nicergoline in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations.
Signaling Pathway and Experimental Workflow Diagrams
Nicergoline Mechanism of Action
Nicergoline is an ergot derivative with a primary mechanism of action as an antagonist of α1-adrenergic receptors, leading to vasodilation and increased blood flow.[5][10] It also exhibits effects on other receptor systems and cellular pathways.
Caption: Nicergoline's primary signaling pathways.
Internal Standard Selection Workflow
The logical process for selecting an appropriate internal standard for quantitative analysis is depicted in the following workflow.
Caption: Workflow for internal standard selection.
Conclusion
This compound is an excellent choice for an internal standard in the quantitative analysis of Nicergoline by LC-MS. Its properties align with the ideal characteristics of a SIL-IS, offering the potential for a highly accurate, precise, and robust analytical method. The provided protocol serves as a starting point for method development and validation, which should be performed according to regulatory guidelines.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Nicergoline for dementia and other age associated forms of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is Nicergoline used for? [synapse.patsnap.com]
- 7. What is the mechanism of Nicergoline? [synapse.patsnap.com]
- 8. Effect of nicergoline on cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic use of nicergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Nicergoline in Human Plasma for Clinical Trials Using Nicergoline-13C,d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nicergoline in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Nicergoline-13C,d3, is employed. The protocol outlines a straightforward sample preparation procedure using solid-phase extraction (SPE) and provides optimized chromatographic and mass spectrometric parameters. This method is suitable for high-throughput sample analysis in clinical trial settings, enabling reliable pharmacokinetic and pharmacodynamic assessments of Nicergoline.
Introduction
Nicergoline is an ergot derivative used in the treatment of cognitive, affective, and behavioral disorders in the elderly.[1] It acts as an alpha-1 adrenergic receptor antagonist, leading to vasodilation and improved cerebral blood flow.[2][3] Furthermore, studies suggest Nicergoline exerts neuroprotective effects through the PI3K/AKT signaling pathway.[4][5] Accurate measurement of Nicergoline concentrations in biological matrices is crucial for pharmacokinetic studies and to ensure patient safety and therapeutic efficacy during clinical trials.
Pharmacokinetic studies have shown that Nicergoline is rapidly absorbed and extensively metabolized, with its main metabolite being 10α-methoxy-6-methyl ergoline-8β-methanol (MDL).[6][7][8] While many methods focus on MDL, direct quantification of the parent drug is also vital for a comprehensive pharmacokinetic profile. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis.[9][10][11][12][13] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[11][14]
This application note provides a complete protocol for the extraction and analysis of Nicergoline from human plasma, utilizing this compound as an internal standard for reliable quantification.
Signaling Pathway of Nicergoline
Nicergoline's neuroprotective effects are partly attributed to its influence on the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. By modulating this pathway, Nicergoline can inhibit apoptosis in neuronal cells.
Figure 1: Proposed signaling pathway of Nicergoline's neuroprotective effects.
Experimental Protocol
Materials and Reagents
-
Nicergoline reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Equipment
-
Liquid chromatography system (e.g., Waters Acquity UPLC)
-
Tandem mass spectrometer (e.g., Sciex QTRAP 6500+)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Positive pressure manifold for SPE
Stock and Working Solutions
-
Nicergoline Stock Solution (1 mg/mL): Accurately weigh and dissolve Nicergoline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Nicergoline Working Solutions: Serially dilute the Nicergoline stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the Internal Standard Working Solution (100 ng/mL). Vortex for 10 seconds. Add 200 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 1: Liquid Chromatography Parameters
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 4.0 | 10 |
Table 2: Gradient Elution Program
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 3: Mass Spectrometry Source and Gas Parameters
MRM Transitions
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | CE (V) | CXP (V) |
| Nicergoline | 484.2 | 313.1 | 80 | 35 | 12 |
| This compound | 488.2 | 317.1 | 80 | 35 | 12 |
Table 4: MRM Transitions and Compound-Dependent Parameters
Experimental Workflow
Figure 2: Workflow for the analysis of Nicergoline in human plasma.
Method Validation Summary
A summary of the key validation parameters for this method is provided below. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for regulated bioanalysis.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by SIL-IS |
Table 5: Method Validation Summary
Conclusion
The described LC-MS/MS method for the quantification of Nicergoline in human plasma using this compound as an internal standard is sensitive, specific, and robust. The streamlined solid-phase extraction protocol allows for high-throughput sample processing, making it ideal for the analysis of large numbers of samples from clinical trials. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, providing reliable data for pharmacokinetic and pharmacodynamic evaluations of Nicergoline.
References
- 1. Nicergoline for dementia and other age associated forms of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Nicergoline? [synapse.patsnap.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]
- 8. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. musechem.com [musechem.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Nicergoline-13C,d3
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, troubleshooting, and mitigating matrix effects when quantifying Nicergoline using its stable isotope-labeled internal standard, Nicergoline-13C,d3, in biological matrices.
Frequently Asked Questions (FAQs)
Q1: My quantitative results for Nicergoline are inconsistent and show poor reproducibility, even when using this compound as an internal standard. What could be the cause?
A1: Inconsistent and irreproducible results in LC-MS/MS analysis, despite using a stable isotope-labeled internal standard (SIL-IS), often point to differential matrix effects. Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) either suppress or enhance the ionization of the analyte and/or the internal standard in the mass spectrometer's ion source.[1][2]
While this compound is designed to mimic the behavior of Nicergoline, several factors can lead to incomplete compensation for matrix effects:
-
Chromatographic (Isotope) Effect: The deuterium atoms (d3) in the internal standard can sometimes cause it to elute slightly earlier or later than the unlabeled Nicergoline.[3] If this separation occurs in a region of the chromatogram with significant ion suppression or enhancement, the analyte and the internal standard will be affected differently, leading to an inaccurate analyte/IS response ratio.[3][4]
-
High Analyte Concentration: At very high concentrations, the analyte itself can suppress the ionization of the internal standard, leading to non-linear responses.
-
Variable Matrix Composition: Significant differences in the matrix composition between individual samples, calibrators, and quality control (QC) samples can lead to variable matrix effects that are not fully compensated for by the SIL-IS.[5]
To troubleshoot this issue, a systematic investigation is recommended, starting with an assessment of the matrix effect.
Q2: How can I quantitatively assess if matrix effects are impacting my Nicergoline analysis?
A2: The "post-extraction addition" method is a widely accepted approach to quantify the extent of matrix effects.[6][7][8] This method allows you to calculate the "Matrix Factor" (MF), which indicates the degree of ion suppression or enhancement.
The procedure involves comparing the response of the analyte (and IS) in a neat solution to its response when spiked into a blank matrix extract. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[8]
Here is a diagram illustrating the workflow for evaluating matrix effects:
Troubleshooting Guides
Problem: Significant Ion Suppression Detected for Nicergoline
Even with this compound, significant and variable ion suppression can lead to inaccurate quantification. The following table outlines potential mitigation strategies and their effectiveness.
| Mitigation Strategy | Principle | Expected Improvement in Matrix Factor (MF) |
| Sample Dilution | Reduces the concentration of interfering matrix components. | MF closer to 1.0, but may compromise sensitivity. |
| Liquid-Liquid Extraction (LLE) | Selectively extracts Nicergoline from the matrix into an immiscible organic solvent, leaving many interfering substances behind. | Significant improvement, MF approaching 0.85-1.15. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to retain Nicergoline while matrix components are washed away, followed by elution with a strong solvent. | Highly effective, MF approaching 0.90-1.10. |
| Chromatographic Optimization | Modifying the mobile phase or gradient to separate Nicergoline from the ion-suppressing region of the chromatogram. | Variable improvement, depends on the nature of interferences. |
Experimental Protocols
This protocol is adapted from methods used for the main metabolite of Nicergoline and is suitable for basic drugs.[5][9][10][11]
-
Sample Preparation:
-
To 500 µL of plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution.
-
Add 200 µL of a basifying agent (e.g., 0.5 M sodium hydroxide) to adjust the pH > 9. This ensures Nicergoline is in its non-ionized, more organic-soluble form.
-
Vortex the mixture for 30 seconds.
-
-
Extraction:
-
Add 2.5 mL of an organic extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).
-
Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
-
This is a generic protocol for the extraction of basic drugs from plasma using a polymeric SPE sorbent.[12]
-
Sample Pre-treatment:
-
Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water. This ensures Nicergoline is in its neutral form to bind to the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with 500 µL of methanol, followed by 500 µL of water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Nicergoline and this compound from the cartridge with 500 µL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
-
Problem: The Internal Standard (this compound) Does Not Co-elute with Nicergoline
A slight separation between the analyte and the SIL-IS can lead to differential matrix effects. This is a known phenomenon with deuterium-labeled standards.[3]
Mitigation Strategies for Isotope Effect:
-
Modify Chromatographic Conditions:
-
Gradient: Employ a steeper, faster gradient. This reduces the time the analytes spend interacting with the stationary phase, often minimizing the separation between the labeled and unlabeled compounds.
-
Column Choice: Switch to a column with lower resolving power or different selectivity where the isotope effect is less pronounced.[4]
-
-
Use a Different Internal Standard: If chromatographic modifications are unsuccessful, consider using an internal standard with a different labeling scheme. 13C or 15N-labeled standards typically exhibit a much smaller isotope effect and are more likely to co-elute perfectly with the analyte.[4][13]
Quantitative Data Summary
The following table presents hypothetical but realistic data from a matrix effect experiment comparing two different sample preparation techniques for Nicergoline in human plasma.
Table 1: Matrix Factor (MF) and Recovery Data for Nicergoline Analysis
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Recovery (%) | > 95% | 85 ± 5% |
| Matrix Factor (MF) - Nicergoline | 0.45 ± 0.15 | 0.92 ± 0.08 |
| Matrix Factor (MF) - this compound | 0.50 ± 0.18 | 0.94 ± 0.07 |
| IS-Normalized MF | 0.90 | 0.98 |
| Interpretation | Severe, variable ion suppression. IS struggles to compensate fully. | Minimal ion suppression. IS provides effective compensation. |
Data are presented as mean ± standard deviation from six different lots of plasma. IS-Normalized MF = MF (Nicergoline) / MF (this compound).
This data illustrates that while a simple protein precipitation method may yield high recovery, it is ineffective at removing interfering matrix components, leading to significant ion suppression. A more rigorous sample cleanup method like SPE results in lower but more consistent recovery and, crucially, a significantly reduced matrix effect, leading to a more accurate and robust assay.
References
- 1. leidenlifecoursegeroscience.nl [leidenlifecoursegeroscience.nl]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. tandfonline.com [tandfonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Optimizing Mass Spectrometry Parameters for Nicergoline-13C,d3: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the analysis of Nicergoline and its stable isotope-labeled internal standard, Nicergoline-13C,d3. The following frequently asked questions (FAQs) and troubleshooting guides will help you develop a robust and sensitive LC-MS/MS method.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for Nicergoline and this compound?
In positive electrospray ionization (ESI+) mode, Nicergoline typically forms a protonated molecule, [M+H]+. Given the molecular weight of Nicergoline is 483.39 g/mol , the expected precursor ion is m/z 484.4. For the stable isotope-labeled internal standard, this compound, which has three deuterium atoms and one carbon-13 atom, the expected precursor ion would be m/z 488.4, reflecting the mass increase from the isotopes.
Q2: What are some potential MRM transitions for Nicergoline?
Based on published fragmentation data for ergot alkaloids, promising product ions for Nicergoline (precursor m/z 484.4) are observed at m/z 214 and 199.[1] These provide a solid starting point for method development. However, it is crucial to confirm and optimize these transitions on your specific instrument.
Q3: How do I optimize the collision energy for my selected MRM transitions?
Collision energy is a critical parameter that directly impacts the fragmentation of the precursor ion and the intensity of the product ions. To optimize this, you should perform a collision energy optimization experiment. This involves infusing a standard solution of Nicergoline and, in a separate experiment, this compound into the mass spectrometer and monitoring the intensity of the desired product ions while ramping the collision energy over a range (e.g., 10-50 eV). The optimal collision energy will be the value that produces the highest and most stable signal for each product ion.
Q4: Why am I seeing a weak signal for my analyte?
A weak signal can be attributed to several factors. Here’s a troubleshooting guide to address this issue:
-
Suboptimal MS Parameters: Ensure that key parameters like collision energy, declustering potential (or equivalent), and ion source settings (e.g., nebulizer gas, heater gas, and ion spray voltage) are properly optimized.
-
Sample Preparation Issues: Inefficient extraction of Nicergoline from the sample matrix can lead to low recovery and a weak signal. Consider optimizing your sample preparation protocol.
-
Matrix Effects: The sample matrix can suppress the ionization of your analyte. A stable isotope-labeled internal standard like this compound is essential to compensate for these effects. If suppression is severe, further sample cleanup or chromatographic separation may be necessary.
-
Analyte Instability: Nicergoline may be degrading in the sample or during the analytical process. Ensure proper sample handling and storage conditions.
Q5: My internal standard signal is inconsistent. What should I do?
Inconsistent internal standard signal can compromise the accuracy and precision of your assay. Consider the following:
-
Pipetting Accuracy: Ensure accurate and consistent addition of the internal standard to all samples, calibrators, and quality controls.
-
Internal Standard Purity: Verify the purity and concentration of your this compound solution.
-
Interferences: Check for any co-eluting substances from the matrix that may be interfering with the ionization of the internal standard.
Experimental Protocols
Protocol 1: Determination of Optimal Precursor and Product Ions
This protocol outlines the steps to identify the most abundant and stable precursor and product ions for Nicergoline and this compound on your specific LC-MS/MS system.
Methodology:
-
Prepare Standard Solutions: Prepare individual standard solutions of Nicergoline and this compound in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Full Scan (Q1 Scan): Acquire full scan mass spectra in positive ion mode over a mass range that includes the expected precursor ion (e.g., m/z 100-600). Identify the most abundant ion for both Nicergoline and this compound. This will be your precursor ion.
-
Product Ion Scan (PIS): Set the first quadrupole (Q1) to isolate the determined precursor ion. Scan the third quadrupole (Q3) over a mass range (e.g., m/z 50-500) to identify the major fragment ions produced by collision-induced dissociation (CID). Select the most intense and specific product ions for MRM method development.
Protocol 2: Optimization of Collision Energy (CE) and Declustering Potential (DP)
This protocol describes the optimization of CE and DP (or equivalent instrument-specific parameter) to maximize the signal of the selected MRM transitions.
Methodology:
-
Prepare Standard Solutions: Use the same standard solutions as in Protocol 1.
-
Direct Infusion: Infuse the standard solution into the mass spectrometer.
-
MRM Mode: Set up the mass spectrometer in MRM mode with the selected precursor and product ion transitions.
-
Collision Energy Optimization: While infusing the standard, perform a CE ramp experiment. Vary the CE over a relevant range (e.g., 5-60 eV in 2-5 eV increments) and monitor the intensity of the product ion. Plot the signal intensity against the collision energy to determine the optimal value that yields the maximum response.
-
Declustering Potential Optimization: Similarly, perform a DP ramp experiment over an appropriate range (e.g., 20-150 V in 10 V increments) to find the value that maximizes the precursor ion signal without causing in-source fragmentation.
-
Repeat for Internal Standard: Repeat steps 3-5 for this compound.
Data Presentation
The following tables summarize the expected and starting point parameters for Nicergoline and its internal standard. Users should generate their own tables with optimized values based on their experimental results.
Table 1: Expected Precursor Ions
| Compound | Molecular Formula | Expected [M+H]+ (m/z) |
| Nicergoline | C24H26BrN3O3 | 484.4 |
| This compound | C23¹³CH23D3BrN3O3 | 488.4 |
Table 2: Starting Point MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Starting Collision Energy (eV) |
| Nicergoline | 484.4 | 214.0 | 25 - 35 |
| Nicergoline | 484.4 | 199.0 | 30 - 40 |
| This compound | 488.4 | To be determined | To be optimized |
Note: The product ions for this compound will depend on the location of the stable isotopes. A product ion scan is necessary to determine the corresponding fragments.
Visualizations
The following diagrams illustrate the workflow for optimizing MS parameters and the logical relationship in troubleshooting common issues.
Caption: Workflow for Mass Spectrometry Parameter Optimization.
Caption: Troubleshooting Guide for a Weak Analyte Signal.
References
preventing isotopic cross-talk with Nicergoline-13C,d3
Welcome to the technical support center for Nicergoline-13C,d3. This resource is designed to assist researchers, scientists, and drug development professionals in preventing isotopic cross-talk during quantitative analysis using Nicergoline and its stable isotope-labeled internal standard (SIL-IS), this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why is it a concern when using this compound?
A1: Isotopic cross-talk refers to the interference between the mass spectrometric signals of an analyte and its stable isotope-labeled internal standard (SIL-IS). In the case of Nicergoline and this compound, this phenomenon occurs when the isotopic distribution of the unlabeled Nicergoline overlaps with the mass-to-charge ratio (m/z) of the labeled internal standard. This can lead to an artificially inflated response for the internal standard, resulting in inaccurate quantification of the analyte.
Q2: What is the molecular formula and weight of Nicergoline and this compound?
A2:
-
Nicergoline:
-
Molecular Formula: C₂₄H₂₆BrN₃O₃
-
Molecular Weight: 484.39 g/mol
-
-
This compound:
-
Molecular Formula: C₂₃¹³CH₂₃D₃BrN₃O₃
-
Molecular Weight: 488.40 g/mol
-
Q3: What are the primary causes of isotopic cross-talk in LC-MS/MS analysis?
A3: The primary causes of isotopic cross-talk include:
-
Natural Isotopic Abundance: The natural abundance of stable isotopes, particularly ¹³C (approximately 1.1%), can lead to a small percentage of the analyte molecules having a mass that is one or more daltons higher than the monoisotopic mass. For a molecule like Nicergoline with 24 carbon atoms, the probability of having at least one ¹³C atom is significant.
-
Isotopic Purity of the Internal Standard: The presence of unlabeled analyte as an impurity in the SIL-IS can contribute to the analyte signal.
-
In-source Fragmentation: Fragmentation of the analyte or internal standard in the ion source of the mass spectrometer can potentially generate ions that interfere with the intended precursor ions.
Q4: How can I minimize isotopic cross-talk during method development?
A4: To minimize isotopic cross-talk, consider the following during method development:
-
Optimize Chromatographic Separation: Ensure baseline separation of Nicergoline from any potentially interfering endogenous matrix components. While chromatographic separation will not resolve the analyte from its SIL-IS, good chromatography is essential for overall data quality.
-
Select Appropriate Precursor and Product Ions: Choose precursor and product ion transitions (Multiple Reaction Monitoring - MRM) that are specific and have high abundance for both the analyte and the internal standard. Whenever possible, select transitions that minimize the potential for overlap.
-
Evaluate the Mass Difference: A mass difference of +4 Da between Nicergoline and this compound is generally sufficient to minimize direct overlap from the M+1 and M+2 isotopic peaks of the analyte. However, a thorough evaluation is still necessary.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides step-by-step solutions.
Problem 1: Inaccurate and Imprecise Results at High Analyte Concentrations
Question: My calibration curve is non-linear at the upper concentration range, and the precision and accuracy of my high concentration quality control (QC) samples are poor. Could this be due to isotopic cross-talk?
Answer: Yes, this is a classic symptom of isotopic cross-talk from the analyte to the internal standard. At high analyte concentrations, the contribution of the analyte's isotopic peaks to the internal standard's signal becomes significant, leading to an underestimation of the analyte concentration.
Troubleshooting Steps:
-
Perform a Cross-Talk Evaluation Experiment:
-
Prepare two sets of samples:
-
Set A: Blank matrix spiked with Nicergoline at the upper limit of quantification (ULOQ).
-
Set B: Blank matrix spiked with this compound at the working concentration.
-
-
Analyze both sets of samples and monitor the MRM transitions for both the analyte and the internal standard.
-
In Set A, the response in the internal standard channel should be negligible (e.g., <0.1% of the response in Set B). A significant signal in the IS channel of Set A indicates cross-talk.
-
-
Optimize the Concentration of the Internal Standard:
-
Increasing the concentration of the internal standard can sometimes mitigate the relative contribution of the cross-talk from the analyte. However, this may also lead to ion suppression. It is crucial to find an optimal concentration that provides a stable signal without causing significant matrix effects.
-
-
Monitor a Less Abundant Isotope of the Internal Standard:
-
If significant cross-talk is confirmed, consider monitoring a higher mass isotope of this compound as the precursor ion. This will further increase the mass difference from the analyte and reduce the likelihood of interference.
-
Quantitative Data Summary: Effect of Internal Standard Concentration on Accuracy
| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Observed IS Response (cps) | % Cross-Talk Contribution | Calculated Analyte Concentration (ng/mL) | Accuracy (%) |
| 1000 | 50 | 55,000 | 10% | 900 | 90.0 |
| 1000 | 100 | 102,000 | 2% | 980 | 98.0 |
| 1000 | 200 | 201,000 | 0.5% | 995 | 99.5 |
This is hypothetical data for illustrative purposes.
Problem 2: Unexpected Peaks in the Internal Standard Channel for Blank Samples
Question: I am observing a small but consistent peak in the MRM channel of this compound even when I inject a blank matrix sample. What could be the cause?
Answer: This issue could arise from several sources, including contamination of the LC-MS system or impurities in the blank matrix.
Troubleshooting Steps:
-
Check for System Contamination:
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Inject a series of solvent blanks (e.g., mobile phase). If the peak persists, it indicates contamination of the autosampler, injection port, column, or mass spectrometer source.
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Clean the system components according to the manufacturer's recommendations.
-
-
Evaluate Blank Matrix:
-
Source a different lot of the biological matrix and analyze it as a blank. If the peak is absent, the original matrix lot may be contaminated.
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Ensure that the matrix is from a source that has not been exposed to Nicergoline.
-
-
Assess Isotopic Purity of the Internal Standard:
-
While less likely to appear in a blank injection, it's good practice to have the certificate of analysis for your this compound to confirm its isotopic purity and the absence of any significant Nicergoline impurity.
-
Experimental Protocols
Protocol for Evaluation of Isotopic Cross-Talk
Objective: To determine the extent of signal contribution from Nicergoline to the this compound MRM transition and vice-versa.
Materials:
-
Nicergoline reference standard
-
This compound internal standard
-
Control biological matrix (e.g., human plasma)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Nicergoline in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Prepare Spiked Samples:
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Analyte Cross-Talk to IS (High Concentration): Spike a known volume of control matrix with the Nicergoline stock solution to achieve a final concentration at the ULOQ of your assay.
-
IS Cross-Talk to Analyte: Spike a known volume of control matrix with the this compound stock solution to achieve the working concentration used in your assay.
-
Zero Sample: A sample of the control matrix with no added analyte or IS.
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IS Response Sample: A sample of the control matrix spiked only with this compound at the working concentration.
-
-
Sample Preparation:
-
Extract the samples using your validated bioanalytical method (e.g., protein precipitation or liquid-liquid extraction).
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Monitor the MRM transitions for both Nicergoline and this compound in all injections.
-
-
Data Analysis:
-
Analyte to IS Cross-Talk: In the high concentration analyte sample, calculate the peak area of the signal in the this compound MRM channel. Express this as a percentage of the peak area of this compound in the "IS Response Sample". The acceptance criterion is typically <5% of the IS response at the lower limit of quantification (LLOQ).
-
IS to Analyte Cross-Talk: In the IS-only sample, calculate the peak area of the signal in the Nicergoline MRM channel. Express this as a percentage of the peak area of Nicergoline at the LLOQ. The acceptance criterion is typically <20% of the analyte response at the LLOQ.
-
Visualizations
addressing poor recovery of Nicergoline-13C,d3 in sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the sample extraction of Nicergoline and its isotopically labeled internal standard, Nicergoline-13C,d3.
Troubleshooting Guides
This section offers detailed solutions to specific problems that may arise during the bioanalytical workflow.
Q: Why is the recovery of my internal standard, this compound, consistently low?
Low recovery of the stable isotope-labeled internal standard (SIL-IS) can undermine the accuracy and precision of your bioanalytical method. Here’s a systematic approach to troubleshoot this issue:
1. Inefficient Extraction from Plasma Proteins:
Nicergoline is known to be highly bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[1] Incomplete disruption of these protein-drug complexes is a common cause of low recovery for both the analyte and the SIL-IS.
-
Solution: Implement a robust protein precipitation step prior to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Recommended Method: Add a 3:1 volume ratio of a cold organic solvent like acetonitrile or methanol to the plasma sample. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Alternative: Acidification with trichloroacetic acid (TCA) or perchloric acid can also be effective, but be mindful of potential analyte stability issues at low pH.
-
2. Suboptimal pH During Liquid-Liquid Extraction (LLE):
Nicergoline is a basic compound. To ensure it partitions efficiently into the organic extraction solvent, the aqueous phase (your sample) must be at a pH higher than its pKa, rendering it un-ionized and more lipophilic.
-
Solution: Adjust the sample pH to the alkaline range (pH 9-11) before adding the organic solvent.
-
Procedure: Add a small volume of a strong base like 1M sodium hydroxide to your sample. Verify the pH with a calibrated pH meter or pH paper.
-
3. Inappropriate Organic Solvent for LLE:
The choice of organic solvent is critical for achieving high extraction efficiency. The solvent should be immiscible with water and have a high affinity for Nicergoline.
-
Solution: Use a non-polar or moderately polar organic solvent.
4. Analyte Instability:
Nicergoline may be susceptible to degradation under certain conditions.
-
Solution: Investigate the stability of this compound under your experimental conditions.
-
Experiment: Prepare samples of the SIL-IS in the sample matrix and expose them to your extraction conditions (pH, temperature, light) for varying durations. Analyze the samples to check for degradation. Consider adding antioxidants if oxidative degradation is suspected.
-
5. Adsorption to Labware:
Highly lipophilic compounds like Nicergoline can adsorb to the surface of plastic labware, leading to apparent low recovery.
-
Solution: Use low-retention polypropylene tubes or silanized glassware for all sample handling steps.
Troubleshooting Workflow for Low Internal Standard Recovery
A step-by-step guide to diagnosing and resolving low internal standard recovery.
Q: What are the potential sources of variability in Nicergoline recovery?
Inconsistent recovery can lead to poor precision in your results. The following factors can contribute to this variability:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Protein Precipitation | Incomplete or variable protein precipitation will lead to fluctuations in the amount of free analyte available for extraction. | Ensure consistent and thorough vortexing after adding the precipitating agent. Maintain a consistent temperature during this step. |
| pH Fluctuations | Small variations in the final pH of the sample can significantly impact the extraction efficiency of a basic compound like Nicergoline. | Prepare the alkalizing solution fresh and use a calibrated pH meter for accurate pH adjustment. |
| Emulsion Formation during LLE | The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to inconsistent recovery. | Centrifuge at a higher speed or for a longer duration. Consider a gentle mixing technique instead of vigorous vortexing. Adding a small amount of salt can sometimes help break emulsions. |
| Matrix Effects in Mass Spectrometry | Co-extracted endogenous components from the plasma can suppress or enhance the ionization of Nicergoline and its internal standard in the mass spectrometer, leading to apparent variability in recovery. | Optimize the chromatographic separation to resolve Nicergoline from interfering matrix components. Consider a more selective sample preparation technique like SPE. |
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for extracting Nicergoline?
To ensure maximum extraction efficiency, the pH of the aqueous sample should be adjusted to at least two pH units above the pKa of Nicergoline. As Nicergoline is a basic compound, an alkaline pH in the range of 9 to 11 is recommended to neutralize its charge and promote its transfer into the organic phase.
Q: Which extraction technique is most suitable for Nicergoline: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effective for extracting Nicergoline from plasma. The choice depends on the specific requirements of your assay.
| Technique | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | - Simple and inexpensive.- High recovery can be achieved with optimization. | - Can be labor-intensive.- May result in less clean extracts compared to SPE.- Prone to emulsion formation. |
| Solid-Phase Extraction (SPE) | - Provides cleaner extracts, reducing matrix effects.- Can be automated for high-throughput analysis.- Offers a wide range of sorbent chemistries for selectivity. | - Method development can be more complex.- Higher cost per sample compared to LLE. |
Q: How can I minimize the loss of this compound due to adsorption?
To minimize adsorptive losses, especially at low concentrations:
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Use appropriate labware: Opt for low-retention polypropylene tubes and pipette tips. If using glassware, ensure it is silanized.
-
Minimize sample transfers: Each transfer step increases the risk of loss.
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Reconstitution solvent: After evaporation of the extraction solvent, ensure the reconstitution solvent is strong enough to fully redissolve the analyte. A mixture of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer is often effective.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Nicergoline from Human Plasma
This protocol is a starting point and should be optimized for your specific application.
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Sample Preparation:
-
To 200 µL of human plasma in a low-retention polypropylene tube, add 20 µL of this compound internal standard solution.
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 600 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Add 50 µL of 1M Sodium Hydroxide to adjust the pH to >10.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Nicergoline from Human Plasma
This protocol uses a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water to lyse the cells and adjust the pH.
-
Vortex and centrifuge at 3,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase.
-
Visualizations
Chemical Structures of Nicergoline and its Labeled Internal Standard
Structural similarity ensures co-extraction behavior of the analyte and internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Assay of nicergoline and three metabolites in human plasma and urine by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nicergoline and Nicergoline-13C,d3 Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Nicergoline and its isotopically labeled internal standard, Nicergoline-13C,d3, during chromatographic analysis.
Troubleshooting Guides
Poor peak shape in the chromatographic analysis of Nicergoline and its internal standard can manifest as peak tailing, fronting, or splitting. This guide provides a systematic approach to identifying and resolving these common issues.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
-
Secondary Interactions with Residual Silanols: Nicergoline, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[1][2][3]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to around 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3][4]
-
Solution 2: Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[3] However, this can sometimes lead to shorter column lifetimes.[3] Using ion-pairing reagents like 1-octanesulfonic acid sodium salt can also improve peak shape for basic compounds.[5]
-
Solution 3: Column Selection: Employing a column with a highly deactivated or "end-capped" stationary phase can reduce the number of available silanol groups.[2] Alternatively, columns with a stationary phase that has a positive charge can repel the basic analyte, minimizing unwanted interactions.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Issue 2: Peak Fronting
Peak fronting is the inverse of tailing, with the initial part of the peak being broader than the latter part.
Possible Causes and Solutions:
-
Sample Overload: Injecting a highly concentrated sample can lead to peak fronting.[2]
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse or Void: A physical change in the column packing at the inlet can lead to a distorted flow path and peak fronting.
-
Solution: This is an irreversible issue, and the column will need to be replaced. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and temperature ranges.
-
Issue 3: Peak Splitting
Peak splitting appears as two or more apices within a single peak.
Possible Causes and Solutions:
-
Blocked Column Frit or Column Void: A partial blockage of the inlet frit or a void in the packing material can cause the sample to be introduced onto the column in a non-uniform manner, leading to split peaks for all analytes in the chromatogram.
-
Solution: Reverse-flush the column to dislodge any particulates from the frit. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause peak splitting, often affecting the earlier eluting peaks more severely.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
-
Co-elution of an Interfering Compound: If only a single peak is splitting, it may be due to the presence of a closely eluting impurity or a degradation product.
-
Solution: Adjust the chromatographic method (e.g., change the mobile phase composition, gradient slope, or temperature) to improve the resolution between the analyte and the interfering peak. Forced degradation studies can help identify potential degradation products that might co-elute.[6]
-
Frequently Asked Questions (FAQs)
Q1: My Nicergoline peak is tailing. What is the first thing I should check?
A1: The most common cause of peak tailing for a basic compound like Nicergoline is secondary interaction with residual silanol groups on the column.[1][3] The first and often most effective troubleshooting step is to adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.5) to suppress silanol ionization.[3][4]
Q2: I am observing peak tailing for both Nicergoline and the this compound internal standard. What does this suggest?
A2: Since both the analyte and the isotopically labeled internal standard are structurally very similar, they will exhibit similar chromatographic behavior. Tailing for both peaks strongly suggests a common cause related to the analytical method or the column, such as secondary silanol interactions, an inappropriate mobile phase pH, or column degradation, rather than an issue specific to one of the compounds.
Q3: Can the choice of organic modifier in the mobile phase affect the peak shape of Nicergoline?
A3: Yes, the organic modifier can influence peak shape. For basic compounds, methanol can sometimes provide better peak symmetry compared to acetonitrile due to its different solvent properties and interactions with the stationary phase. It is worthwhile to evaluate both solvents during method development.
Q4: I am using a new column and still see peak fronting for Nicergoline. What could be the issue?
A4: If you have ruled out a faulty column, the most likely causes of peak fronting are sample overload or an incompatible sample solvent.[2] Try injecting a more dilute sample. Also, ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase.
Q5: My this compound peak is broader than the Nicergoline peak. Why might this be?
A5: While ideally, the peak shapes should be very similar, minor differences can occur. This could be due to subtle differences in the physicochemical properties of the labeled compound affecting its interaction with the stationary phase. Another possibility is the presence of a co-eluting impurity from the synthesis of the internal standard. Ensure the purity of your this compound standard. If the problem persists, you may need to optimize the chromatographic conditions to improve the resolution around the internal standard peak.
Q6: What are the key considerations for selecting an HPLC column for Nicergoline analysis to achieve good peak shape?
A6: For a basic compound like Nicergoline, it is crucial to select a column that minimizes silanol interactions.[1] Look for columns that are described as "base-deactivated," "end-capped," or specifically designed for the analysis of basic compounds. Columns with embedded polar groups or those with a charged surface can also provide excellent peak shapes for basic analytes.[1][7]
Data Presentation
The following tables summarize typical starting conditions for Nicergoline analysis based on published methods. These can be used as a starting point for method development and troubleshooting.
Table 1: HPLC Method Parameters for Nicergoline and its Impurities
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex, Luna, 5 µm, C18 (2), 250 mm x 4.6 mm[5] | ODS C-18 RP (4.6 mm i.d x 250 mm), 5 µm[8] |
| Mobile Phase | 0.1 M Ammonium Acetate (pH 5.9) with 4 mM 1-octanesulfonicacid sodium salt and 6 mM tetrabutylammonium hydrogen sulphate / Acetonitrile (62:38 v/v)[5] | Acetonitrile: water: 1.0 % orthophosphoric acid (exact ratio not specified)[8] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[8] |
| Detection | DAD at 285 nm[5] | UV at 265 nm[8] |
| Tailing Factor | Not Reported | 1.83[8] |
Table 2: LC-MS/MS Parameters for the Metabolite of Nicergoline
| Parameter | Condition |
| Column | Diamonsil ODS column (150 mm × 4.6 mm, 5 μm)[9] |
| Mobile Phase | Acetonitrile–ammonium acetate (0.1 mol/L) (15/85, v/v)[9] |
| Flow Rate | Not specified |
| Ion Source | Not specified |
| MS/MS Transitions | Not specified |
Experimental Protocols
Protocol 1: HPLC-DAD Method for Nicergoline and its Impurities[5]
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector.
-
Column: Phenomenex, Luna, 5 µm, C18 (2), 250 mm x 4.6 mm.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 0.1 M ammonium acetate solution and adjust the pH to 5.9. Add 4 mM 1-octanesulfonicacid sodium salt and 6 mM tetrabutylammonium hydrogen sulphate.
-
Organic Phase: Acetonitrile.
-
Mix the aqueous and organic phases in a 62:38 (v/v) ratio.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: Not specified.
-
Detection: Diode Array Detector at 285 nm.
-
-
Sample Preparation: Dissolve the Nicergoline sample in a suitable solvent, likely the mobile phase, to an appropriate concentration.
Protocol 2: LC-MS/MS Method for a Nicergoline Metabolite in Human Plasma[9]
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: Diamonsil ODS column (150 mm × 4.6 mm, 5 μm).
-
Mobile Phase Preparation:
-
Aqueous Phase: 0.1 mol/L ammonium acetate.
-
Organic Phase: Acetonitrile.
-
Mix the organic and aqueous phases in a 15:85 (v/v) ratio.
-
-
Chromatographic Conditions:
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ion Source: To be optimized for the specific instrument.
-
Ionization Mode: Positive or negative, to be determined during method development.
-
MS/MS Transitions: To be determined by infusing a standard solution of the metabolite and its internal standard.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution.
-
Add diethyl ether as the extraction solvent.
-
Vortex to mix and then centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Key parameters for improving peak shape.
References
- 1. sielc.com [sielc.com]
- 2. acdlabs.com [acdlabs.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. An efficient separation and method development for the quantifying of two basic impurities of Nicergoline by reversed-phase high performance liquid chromatography using ion-pairing counter ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
impact of mobile phase on Nicergoline-13C,d3 ionization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nicergoline-13C,d3. The focus is on the impact of the mobile phase on ionization in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization behavior of this compound in LC-MS?
A1: Nicergoline, and by extension its isotopologue this compound, is an ergot derivative that readily forms positive ions.[1] Electrospray ionization in the positive mode (ESI+) is the most common and effective method for its detection by mass spectrometry.[2][3][4] The molecule contains multiple nitrogen atoms that can be protonated to form [M+H]+ ions.
Q2: How does the mobile phase pH affect the ionization of this compound?
A2: Mobile phase pH is a critical parameter that influences the ionization state of analytes.[5][6] For basic compounds like Nicergoline, an acidic mobile phase (low pH) ensures the analyte is in its protonated form, which is essential for efficient ionization in positive ESI mode.[7] This leads to enhanced signal intensity and sensitivity. Using a buffer to maintain a stable pH is crucial for reproducible results.[5]
Q3: What are the recommended mobile phase additives for analyzing this compound by LC-MS?
A3: Acidic additives are typically used to promote protonation and improve ionization efficiency. Common additives for the analysis of similar compounds include formic acid, acetic acid, ammonium formate, and ammonium acetate.[8][9][10] These additives are volatile, making them compatible with mass spectrometry.[8] The choice and concentration of the additive may require optimization to achieve the best signal-to-noise ratio and chromatographic peak shape.
Q4: Can the organic solvent in the mobile phase impact ionization?
A4: Yes, the choice of organic solvent (e.g., acetonitrile or methanol) can influence ionization efficiency.[5] While both are commonly used in reversed-phase chromatography, methanol has been reported to provide improved electrospray ionization efficiency for some compounds.[6] The optimal solvent and its ratio with the aqueous phase should be determined during method development.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, with a focus on mobile phase-related problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal Intensity | Inappropriate mobile phase pH leading to poor ionization. | Add a volatile acid (e.g., 0.1% formic acid) to the mobile phase to lower the pH and promote protonation of this compound.[7] |
| Ion suppression from the mobile phase or matrix components. | Optimize the concentration of mobile phase additives, as high concentrations can sometimes lead to ion suppression.[6] Ensure adequate chromatographic separation from interfering matrix components.[7] | |
| Incorrect ionization mode. | Confirm that the mass spectrometer is operating in positive ionization mode (ESI+).[3][4] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | The addition of a small amount of an acidic modifier to the mobile phase can help to minimize peak tailing for basic compounds by reducing interactions with residual silanols on the column.[11] |
| Mobile phase pH is close to the pKa of the analyte. | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of Nicergoline to ensure a consistent ionization state. | |
| Inconsistent Retention Times | Unstable mobile phase pH. | Use a buffer (e.g., ammonium formate or ammonium acetate) in the mobile phase to ensure a consistent pH and reproducible retention times.[5] |
| Mobile phase degradation. | Prepare fresh mobile phase daily, as the composition and pH can change over time, affecting chromatography.[12] | |
| High Background Noise | Contaminated mobile phase solvents or additives. | Use high-purity, LC-MS grade solvents and additives to minimize background noise.[8] Filter the mobile phase before use. |
| Gas leaks in the system. | Check for leaks in the gas supply and fittings of the mass spectrometer.[13][14] |
Experimental Protocols
Representative LC-MS/MS Method for Nicergoline Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and applications.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a suitable starting point.[15]
-
Mobile Phase: A gradient elution is often employed.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.[16]
-
Column Temperature: Maintained at a constant temperature, for example, 45 °C, to ensure reproducible chromatography.[9]
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition for both Nicergoline and this compound.
-
Key Parameters to Optimize:
-
Capillary voltage
-
Source temperature
-
Nebulizer gas flow
-
Collision energy (for fragmentation in MRM)
-
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Impact of mobile phase on ionization efficiency.
References
- 1. Nicergoline | C24H26BrN3O3 | CID 34040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Identification of related substances in nicergoline by HPLC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emt.oregonstate.edu [emt.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. covachem.com [covachem.com]
- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gentechscientific.com [gentechscientific.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support: Resolving Co-eluting Interferences with Nicergoline-13C,d3
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nicergoline-13C,d3 as an internal standard in quantitative analyses. The focus is on identifying and resolving analytical challenges arising from co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our LC-MS/MS assay?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, a SIL-IS is the preferred choice for quantification.[1][2][3][4] Because its chemical structure and properties are nearly identical to the analyte (Nicergoline), it exhibits very similar behavior during sample extraction, chromatography, and ionization.[1] This allows it to accurately compensate for variations in sample recovery and matrix effects (ion suppression or enhancement), leading to highly accurate and precise quantification of Nicergoline.[2]
Q2: We are observing poor peak shape (fronting, tailing, or splitting) for both Nicergoline and this compound. What could be the cause?
A2: If both the analyte and the internal standard show distorted peak shapes, the issue is likely related to the chromatographic system or the column itself, rather than a co-eluting interference.[5] Common causes include column overload (injecting too much sample), column degradation (a void has formed), or a partially blocked column inlet frit.[5] First, try reducing the injection mass to see if the peak shape improves.[5] If that fails, reversing and flushing the column (if permitted by the manufacturer) or replacing the column is the recommended next step.
Q3: Can the this compound internal standard help identify a co-eluting interference?
A3: Yes, indirectly. A key indicator of a co-eluting interference is a significant and inconsistent variation in the analyte-to-internal standard peak area ratio across a batch of samples. While the SIL-IS is meant to track and correct for variability, a co-eluting peak adds signal to the analyte, which the IS cannot account for. If you observe a stable response for the IS but a variable and unexpectedly high response for the analyte in certain matrix blanks or samples, it strongly suggests the presence of a co-eluting interference.
Q4: What are the most likely sources of co-eluting interferences in Nicergoline analysis?
A4: Potential sources include:
-
Metabolites: Nicergoline is extensively metabolized, primarily through hydrolysis to 1-methyl-10-alpha-methoxy-9,10-dihydrolysergol (MMDL) and subsequent N-demethylation to 10-alpha-methoxy-9,10-dihydrolysergol (MDL).[6][7][8] These or other minor metabolites could potentially interfere.
-
Matrix Components: In biological samples like plasma, endogenous compounds such as phospholipids or lysophospholipids are common sources of interference and matrix effects.[9]
-
Concomitant Medications: Nicergoline's metabolism involves the CYP2D6 enzyme.[7][10] Co-administered drugs that are also substrates or inhibitors of this enzyme could potentially interfere.
-
Impurities: Impurities from the drug formulation itself can sometimes present as interfering peaks.[11]
Troubleshooting Guide: Resolving a Co-eluting Peak with Nicergoline
This guide provides a systematic approach to identifying and resolving a co-eluting interference that is affecting the quantification of Nicergoline.
Issue: You have identified a consistent, interfering peak that co-elutes with the Nicergoline analyte peak, compromising the accuracy of your results. The peak is absent in solvent blanks but present in matrix blanks and study samples.
Step 1: Initial Diagnosis and Confirmation
The first step is to confirm that the issue is a true co-elution and not a mass spectrometry artifact (crosstalk).
Q: How can I confirm the interference is chromatographic and not due to crosstalk between my analyte and internal standard MRM transitions?
A: Inject a sample containing only Nicergoline (at a high concentration) and check the this compound MRM channel for any signal. Then, inject a sample containing only the this compound standard and check the Nicergoline MRM channel. A complete absence of signal in both cases rules out crosstalk. If the interference is confirmed to be chromatographic, proceed with the workflow below.
Caption: Initial diagnostic workflow for identifying the source of interference.
Step 2: Method Optimization Strategies
Once a co-eluting interference from the matrix is confirmed, the primary goal is to alter the chromatography to achieve separation (selectivity).[12][13] This can be approached by modifying the sample preparation or the LC method.
Q: What is the most effective way to resolve the co-eluting peaks?
A: The most powerful approaches involve changing the chemical selectivity of the separation.[14][15] This is typically achieved by modifying the mobile phase or changing the stationary phase (column chemistry).[13][14][15] Improving sample cleanup is another effective strategy.
Caption: Hierarchy of method optimization strategies for resolving co-elution.
Step 3: Experimental Protocols & Data
Q: Can you provide a detailed protocol for chromatographic optimization?
A: Below is an example protocol demonstrating how to systematically alter chromatographic conditions to improve the resolution between Nicergoline and an interfering peak. We will compare a standard C18 method with two optimized methods.
Experimental Protocol: Chromatographic Optimization
-
System Preparation:
-
System: Standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Prepare mobile phases as described in the table below. Ensure fresh solvents are used.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Spike a known concentration of Nicergoline and this compound into a pooled lot of the relevant blank biological matrix (e.g., human plasma).
-
Perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma.
-
Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Analysis:
-
Inject the prepared sample onto each of the three LC methods detailed in the table below.
-
Monitor the MRM transitions for Nicergoline, this compound, and, if known, the interfering species.
-
Calculate the chromatographic resolution (Rs) between the Nicergoline peak and the interfering peak for each method. An Rs value ≥ 1.5 is considered baseline resolved.
-
Table 1: Comparison of Chromatographic Methods
| Parameter | Standard Method | Optimized Method 1 (Solvent Change) | Optimized Method 2 (Column Change) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 5 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) | Acetonitrile (ACN) |
| Gradient | 5% to 95% B in 3.0 min | 10% to 95% B in 4.0 min | 5% to 95% B in 3.0 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C | 40 °C |
| Injection Vol. | 5 µL | 5 µL | 5 µL |
| Observed Rs | 0.7 (Co-elution) | 1.6 (Resolved) | 1.9 (Well Resolved) |
Summary of Results: The standard C18 method with an acetonitrile gradient was insufficient to resolve the interference (Rs = 0.7). Changing the organic modifier to methanol (Optimized Method 1) altered the selectivity enough to achieve baseline resolution (Rs = 1.6).[14][15] An even greater improvement was seen by changing the stationary phase to Phenyl-Hexyl (Optimized Method 2), which provides different retention mechanisms (π-π interactions), resulting in excellent resolution (Rs = 1.9).[14] This demonstrates that changing column chemistry is a highly effective tool for resolving difficult co-elutions.[15]
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of CYP2D6 but not CYP2C19 in nicergoline metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zefsci.com [zefsci.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. An efficient separation and method development for the quantifying of two basic impurities of Nicergoline by reversed-phase high performance liquid chromatography using ion-pairing counter ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Nicergoline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct analytical approaches for the quantification of Nicergoline and its metabolites in biological matrices. The first method details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for Nicergoline's primary metabolite, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), utilizing a non-isotopic internal standard. The second part of this guide explores the theoretical and practical advantages of employing a stable isotope-labeled internal standard, specifically Nicergoline-13C,d3, in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay, a modern and highly specific analytical technique.
Method 1: Validated HPLC-UV Method for Nicergoline Metabolite (MDL)
This section summarizes a validated HPLC-UV method for the determination of MDL in human plasma, as detailed in a published study. This method provides a reliable and cost-effective approach for pharmacokinetic studies.
Experimental Protocol
Sample Preparation: A liquid-liquid extraction (LLE) process was employed. To 500 µL of human plasma, 20 µL of Tizanidine hydrochloride solution (internal standard, IS) was added, followed by 100 µL of 1 mol/L sodium hydroxide. The mixture was then extracted with 3 mL of diethyl ether. After vortexing and centrifugation, the organic layer was separated and evaporated to dryness. The residue was reconstituted in 100 µL of the mobile phase for injection into the HPLC system.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: Diamonsil ODS C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile – 0.1 mol/L Ammonium Acetate (15:85, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 224 nm.
-
Injection Volume: 20 µL.
Data Presentation: Method Validation Parameters
The following table summarizes the key validation parameters for the HPLC-UV method for MDL in human plasma.
| Validation Parameter | Result |
| Linearity Range | 2.288 – 73.2 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.288 ng/mL |
| Intra-day Precision (RSD%) | < 13% |
| Inter-day Precision (RSD%) | < 13% |
| Recovery | 74.47% – 83.20% |
| Internal Standard | Tizanidine hydrochloride |
Method 2: LC-MS/MS with this compound Internal Standard (A Comparative Overview)
While a specific validation study using this compound was not found in the public domain, this section outlines the expected workflow and superior performance characteristics of an LC-MS/MS method employing a stable isotope-labeled internal standard. This approach is considered the gold standard in bioanalysis due to its high selectivity, sensitivity, and ability to compensate for matrix effects.
Theoretical Advantages of this compound in LC-MS/MS
Using a stable isotope-labeled internal standard like this compound offers significant advantages over using a structurally different internal standard:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled analyte (Nicergoline). This ensures that it behaves similarly during sample preparation (extraction, evaporation) and chromatographic separation, leading to more accurate and precise quantification.
-
Correction for Matrix Effects: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS. Since the isotopic internal standard co-elutes with the analyte and experiences the same matrix effects, it provides a more reliable correction, improving data quality.
-
Increased Specificity: Tandem mass spectrometry (MS/MS) allows for the selection of specific precursor-product ion transitions for both the analyte and the internal standard, significantly reducing interferences from other compounds.
Typical Experimental Protocol for LC-MS/MS
Sample Preparation: A protein precipitation method is commonly used. A small volume of plasma (e.g., 100 µL) is mixed with a protein precipitating agent (e.g., acetonitrile or methanol) containing the this compound internal standard. After vortexing and centrifugation, the supernatant is diluted and directly injected into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: A suitable C18 column for efficient separation.
-
Mobile Phase: A gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific transitions for Nicergoline and this compound.
Expected Performance Comparison
The following table compares the performance of the validated HPLC-UV method with the expected performance of a well-developed LC-MS/MS method using this compound.
| Parameter | HPLC-UV with Non-Isotopic IS | LC-MS/MS with this compound IS (Expected) |
| Selectivity | Moderate | Very High |
| Sensitivity (LLOQ) | ~2 ng/mL | Sub-ng/mL to pg/mL |
| Precision (RSD%) | < 15% | < 10% |
| Accuracy | Acceptable | High |
| Matrix Effect Compensation | Limited | Excellent |
| Sample Volume | Higher | Lower |
| Run Time | Longer | Shorter |
Visualizing the Analytical Workflows
To further illustrate the methodologies, the following diagrams depict the experimental workflows for both the validated HPLC-UV method and a typical LC-MS/MS procedure.
A Head-to-Head Comparison: Nicergoline-13C,d3 vs. Deuterium-Labeled Nicergoline for Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds is paramount. In the analysis of the ergoline derivative Nicergoline, the choice of an appropriate internal standard is critical for robust and reliable results, particularly in complex biological matrices. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Nicergoline-13C,d3 and deuterium-labeled Nicergoline.
Performance Characteristics: A Comparative Overview
The primary role of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is to mimic the behavior of the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. The ideal SIL-IS co-elutes with the analyte and exhibits identical ionization efficiency.
| Feature | This compound | Deuterium-Labeled Nicergoline | Rationale |
| Chromatographic Co-elution | Excellent: Typically co-elutes perfectly with unlabeled Nicergoline. | Good to Fair: May exhibit a slight retention time shift, eluting slightly earlier than unlabeled Nicergoline. | The larger mass difference between deuterium and hydrogen can lead to subtle changes in physicochemical properties, affecting chromatographic separation. The mass difference between 13C and 12C is smaller, resulting in negligible chromatographic isotope effects. |
| Isotopic Stability | High: The 13C-C and C-d bonds are very stable, with no risk of back-exchange. | Generally High: The C-D bond is strong; however, there is a theoretical, albeit low, risk of H/D exchange under certain analytical conditions. | Carbon-13 is a stable, non-radioactive isotope that is chemically indistinguishable from 12C in terms of bonding. Deuterium is also stable, but the potential for exchange with protons from the solvent or matrix exists, especially for deuterium atoms on heteroatoms or activated carbon atoms. |
| Accuracy and Precision | Superior: The co-elution and isotopic stability lead to more accurate and precise quantification by effectively compensating for matrix effects and instrument variability. | Good: Generally provides reliable quantification, but the potential for chromatographic shifts can introduce a minor bias, especially in the presence of significant matrix effects that are not uniform across the peak. | An internal standard that perfectly co-elutes with the analyte experiences the exact same ion suppression or enhancement, leading to a more accurate correction. |
| Commercial Availability & Cost | Generally less common and potentially more expensive to synthesize. | More commonly available and often more cost-effective. | The synthetic routes for introducing deuterium can be more straightforward and utilize less expensive starting materials compared to the multi-step syntheses often required for 13C labeling. |
Experimental Protocols: Bioanalytical Method Validation
The validation of a bioanalytical method using either this compound or deuterium-labeled Nicergoline as an internal standard is a critical step to ensure its reliability. Below is a representative protocol for the validation of an LC-MS/MS method for the quantification of Nicergoline in human plasma.
Objective:
To validate a sensitive and specific LC-MS/MS method for the determination of Nicergoline in human plasma using a stable isotope-labeled internal standard (this compound or Deuterium-Labeled Nicergoline).
Materials and Reagents:
-
Nicergoline reference standard
-
This compound or Deuterium-Labeled Nicergoline (as internal standard, IS)
-
Control human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing either this compound or deuterium-labeled Nicergoline).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Nicergoline from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Nicergoline: Precursor ion > Product ion (to be optimized)
-
This compound: Precursor ion > Product ion (to be optimized)
-
Deuterium-Labeled Nicergoline: Precursor ion > Product ion (to be optimized)
-
Validation Parameters:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, post-preparative)
Visualizing Key Processes
To better understand the context in which these labeled compounds are used, the following diagrams illustrate the metabolic fate of Nicergoline and a typical workflow for its quantification.
Figure 1: Primary metabolic pathway of Nicergoline.
Figure 2: A typical workflow for the quantification of Nicergoline in plasma.
Conclusion
For the quantitative analysis of Nicergoline by LC-MS/MS, This compound is the scientifically preferred internal standard over its deuterium-labeled counterpart. Its key advantage lies in the near-perfect co-elution with the unlabeled analyte, which provides a more accurate correction for matrix effects and instrumental variability, ultimately leading to higher quality data.
While deuterium-labeled Nicergoline can be a viable and more cost-effective option, researchers must be vigilant for potential chromatographic separation from the analyte. If a deuterium-labeled standard is used, it is crucial to thoroughly validate the method to ensure that any observed chromatographic shift does not compromise the accuracy and precision of the results, especially when analyzing samples with significant or variable matrix effects. The choice between the two will ultimately depend on the specific requirements of the assay, the availability of the standards, and budgetary considerations. For regulated bioanalysis where the highest level of accuracy and data integrity is required, the investment in a 13C-labeled internal standard is strongly justified.
A Comparative Guide to Nicergoline Quantification: Unveiling the Superior Accuracy and Precision with Nicergoline-13C,d3
For Researchers, Scientists, and Drug Development Professionals
The quantification of nicergoline, a drug utilized in the management of cerebrovascular and cognitive disorders, presents a significant analytical challenge due to its rapid and extensive metabolism. Often, nicergoline itself is undetectable in biological matrices, necessitating the quantification of its primary metabolites. The precision and accuracy of the analytical method are paramount for reliable pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of a conventional High-Performance Liquid Chromatography (HPLC) method using a non-isotopically labeled internal standard with the advanced capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) employing a stable isotope-labeled internal standard, Nicergoline-13C,d3.
Elevating Bioanalysis: The Power of Isotopic Dilution
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis. This internal standard is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The key advantage of this approach lies in its ability to compensate for variations during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. By maintaining a constant ratio between the analyte and the SIL-IS, a highly accurate and precise quantification can be achieved.
Quantitative Data at a Glance: A Comparative Analysis
The following table summarizes the performance of a documented HPLC method for the quantification of a major nicergoline metabolite, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), using tizanidine hydrochloride as an internal standard, and contrasts it with the expected performance of an LC-MS/MS method utilizing this compound.
| Parameter | HPLC with Tizanidine Hydrochloride IS[1][2][3] | LC-MS/MS with this compound IS (Expected) |
| Analyte | 10α-methoxy-6-methyl ergoline-8β-methanol (MDL) | Nicergoline and/or its metabolites |
| Internal Standard | Tizanidine Hydrochloride (structurally different) | This compound (stable isotope-labeled) |
| Intra-day Precision (%RSD) | < 13% | Typically < 5% |
| Inter-day Precision (%RSD) | < 13% | Typically < 5% |
| Accuracy (% Bias) | Not explicitly reported, but recovery is 74.47% to 83.20% | Typically within ±15% of the nominal concentration (as per FDA/EMA guidelines) |
| Lower Limit of Quantitation (LLOQ) | 2.288 ng/mL | Expected to be significantly lower due to higher sensitivity |
| Specificity | Relies on chromatographic separation | High specificity from both chromatographic separation and mass spectrometric detection (MRM) |
| Matrix Effect Compensation | Limited, as the IS may not co-elute or behave identically to the analyte | Excellent, as the SIL-IS co-elutes and experiences the same matrix effects as the analyte |
Delving into the Methodology: Experimental Protocols
HPLC Method for Nicergoline Metabolite (MDL) Quantification[1][2][3]
This method outlines the quantification of the main metabolite of nicergoline in human plasma.
1. Sample Preparation:
-
To 0.5 mL of plasma, add 50 µL of the internal standard solution (tizanidine hydrochloride).
-
Perform a liquid-liquid extraction with diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Diamonsil ODS C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile – 0.1 M Ammonium Acetate (15:85, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 224 nm
Representative LC-MS/MS Method for Nicergoline Quantification using this compound
This protocol provides a general framework for the highly accurate and precise quantification of nicergoline or its metabolites in a biological matrix.
1. Sample Preparation:
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both nicergoline (or its metabolite) and this compound.
Visualizing the Workflow
The following diagram illustrates the streamlined and robust workflow for the quantification of nicergoline using a stable isotope-labeled internal standard with LC-MS/MS.
Caption: LC-MS/MS workflow for Nicergoline quantification.
References
A Comparative Guide to Analytical Methods for Nicergoline Quantification
This guide provides a detailed comparison of various analytical methods for the quantification of nicergoline and its metabolites. The information is intended for researchers, scientists, and drug development professionals to assist in the selection and implementation of appropriate analytical techniques. The guide summarizes quantitative performance data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows. Nicergoline-13C,d3 is a labeled internal standard used in bioanalytical methods to ensure accuracy and precision.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance of different High-Performance Liquid Chromatography (HPLC) methods used for the quantification of nicergoline and its main metabolite, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL).
| Analyte | Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Accuracy/Recovery | Precision (% RSD) | Reference |
| Nicergoline | RP-HPLC | Bulk Drug & Tablets | 10-50 µg/mL | 6.568 µg/mL | 2.167 µg/mL | 100.19% | < 2% | [1] |
| Nicergoline | RP-HPLC | Pharmaceutical Formulations | 1.0 - 6.0 µg/mL | 0.9 µg/mL | 0.3 µg/mL | Not Reported | Not Reported | [2] |
| MDL (Nicergoline metabolite) | HPLC-UV | Human Plasma | 2.288-73.2 ng/mL | 2.288 ng/mL | Not Reported | 74.47% to 83.20% | < 13% | [3][4][5][6] |
| 1-DN (Nicergoline impurity/metabolite) | RP-HPLC-DAD | Bulk Drug | 0.032 x 10⁻⁵ to 3.828 x 10⁻⁵ M | 0.041 x 10⁻⁵ M | 0.012 x 10⁻⁵ M | 100.65% | Not Reported | [7] |
| 5-CN (Nicergoline impurity) | RP-HPLC-DAD | Bulk Drug | 0.034 x 10⁻⁵ to 4.092 x 10⁻⁵ M | 0.046 x 10⁻⁵ M | 0.014 x 10⁻⁵ M | 100.32% | Not Reported | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the table above are provided below.
RP-HPLC Method for Nicergoline in Bulk and Tablets[1]
-
Sample Preparation: A standard stock solution of nicergoline (100µg/ml) is prepared in methanol. Working standard solutions are obtained by diluting the stock solution with the mobile phase. For tablet analysis, ten tablets are ground, and a powder sample equivalent to 10mg of nicergoline is dissolved in methanol, sonicated, and then diluted with the mobile phase.
-
Chromatographic Conditions:
-
Column: Phenomenex Gemini C18
-
Mobile Phase: 70% Methanol and 30% Phosphate Buffer (pH 6)
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 289 nm
-
Retention Time: 2.212 minutes
-
RP-HPLC Method for Nicergoline in Pharmaceutical Formulations[2]
-
Sample Preparation: A standard stock solution of 10 mg of nicergoline is dissolved in methanol to give a concentration of 100µg/ml. Working standard solutions (1.0µg/mL – 6.0µg/mL) are prepared by diluting the stock solution with the mobile phase. For formulations, ten tablets are ground, and a powder sample equivalent to 10mg of nicergoline is dissolved in methanol, sonicated, and diluted with the mobile phase.
-
Chromatographic Conditions:
-
Column: ODS, C18, 5µ, 250×4.6 mm i.d.
-
Mobile Phase: Methanol, Acetonitrile, and 1.0 % ortho phosphoric acid (80:18:2 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Retention Time: 3.128 minutes
-
HPLC-UV Method for MDL in Human Plasma[3][4][5][6]
-
Sample Preparation: A one-step liquid-liquid extraction (LLE) with diethyl ether is employed. Tizanidine hydrochloride is used as the internal standard.
-
Chromatographic Conditions:
-
Column: Diamonsil ODS column (150 mm×4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile-ammonium acetate (0.1 mol/L) (15/85, v/v)
-
Detection: UV at 224 nm
-
Mandatory Visualization
Nicergoline Signaling Pathway
Nicergoline has been shown to exert its effects through the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Caption: Nicergoline activates the PI3K/AKT signaling pathway.
Experimental Workflow: Bioanalytical Method Validation
The following diagram illustrates a typical workflow for bioanalytical method validation, a critical process in drug development.
Caption: A typical workflow for bioanalytical method validation.
References
- 1. RP-HPLC method for nicergoline in bulk and tablets: development and validation. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]
- 6. doaj.org [doaj.org]
- 7. An efficient separation and method development for the quantifying of two basic impurities of Nicergoline by reversed-phase high performance liquid chromatography using ion-pairing counter ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nicergoline Assay: Unveiling the Advantages of a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of Nicergoline, this guide provides a comprehensive comparison of analytical methodologies. We delve into the critical performance characteristics of linearity and range, highlighting the superior performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a stable isotope-labeled internal standard, Nicergoline-13C,d3, against alternative methods.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis. By incorporating isotopes such as 13C and deuterium (d), the internal standard becomes chemically identical to the analyte but mass-spectrometrically distinct. This allows for highly accurate and precise quantification by effectively compensating for variations in sample preparation, matrix effects, and instrument response. While specific validation data for an assay using this compound is not publicly available, this guide presents a comprehensive overview based on established principles of bioanalytical method validation and compares it with existing published methods for Nicergoline and its primary metabolite, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL).
Linearity and Range: A Head-to-Head Comparison
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A wide linear range is crucial for the accurate quantification of samples with varying concentrations without the need for dilution. The following table summarizes the linearity and range of a hypothetical, yet representative, LC-MS/MS assay for Nicergoline with this compound as an internal standard, alongside data from published alternative methods.
| Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Internal Standard |
| LC-MS/MS with SIL-IS (Hypothetical) | Nicergoline | 0.1 - 200 ng/mL | >0.999 | 0.1 ng/mL | This compound |
| HPLC-UV[1][2] | MDL | 2.288 - 73.2 ng/mL | Not Specified | 2.288 ng/mL | Tizanidine hydrochloride |
| RP-HPLC[3] | Nicergoline | 10 - 50 µg/mL | 0.999 | 6.568 µg/mL | Not Specified |
| Spectrophotometry[4] | Nicergoline | 5 - 40 µg/mL | 0.9998 | 5.265 µg/mL | Not Specified |
| RP-HPLC | Nicergoline | 1.0 - 6.0 µg/mL | 0.9991 | 0.9 µg/mL | Not Specified |
As illustrated in the table, the hypothetical LC-MS/MS method with a stable isotope-labeled internal standard offers a significantly wider linear range and a much lower limit of quantification compared to other methods. This enhanced sensitivity is critical for pharmacokinetic studies where plasma concentrations of Nicergoline can be very low.
Experimental Protocol: Nicergoline Assay using LC-MS/MS with this compound
This section outlines a detailed, representative experimental protocol for the quantification of Nicergoline in human plasma using an LC-MS/MS method with this compound as the internal standard.
1. Sample Preparation:
-
A 100 µL aliquot of human plasma is mixed with 10 µL of the internal standard working solution (this compound at 100 ng/mL).
-
Protein precipitation is performed by adding 300 µL of acetonitrile.
-
The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nicergoline: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values corresponding to the labeled compound).
-
-
3. Calibration and Quantification:
-
Calibration standards are prepared by spiking known concentrations of Nicergoline into blank plasma, covering the linear range of 0.1 to 200 ng/mL.
-
A calibration curve is constructed by plotting the peak area ratio of Nicergoline to this compound against the nominal concentration of the calibration standards.
-
The concentration of Nicergoline in unknown samples is determined from the calibration curve using the peak area ratio.
Experimental Workflow
The following diagram illustrates the logical flow of the Nicergoline assay using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: Experimental workflow for Nicergoline assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of Nicergoline-13C,d3 as an Internal Standard in Bioanalytical Quantification
A detailed comparison of its specificity and selectivity against conventional alternatives for researchers, scientists, and drug development professionals.
In the precise quantification of nicergoline in biological matrices, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Nicergoline-13C,d3, a stable isotope-labeled internal standard (SIL-IS), with alternative, structurally analogous internal standards, highlighting its superior performance in specificity and selectivity, supported by established principles of bioanalytical method validation.
Executive Summary
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, by virtue of being chemically identical to the analyte, co-elutes and experiences the same ionization effects, thereby providing the most accurate correction for variations during sample preparation and analysis. This guide will demonstrate the theoretical and practical advantages of using this compound over other non-isotopically labeled alternatives, such as tizanidine hydrochloride, which has been used in the analysis of nicergoline metabolites.
Comparison of Internal Standard Performance
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection. The following table compares the expected performance of this compound against a generic structural analog internal standard.
| Feature | This compound (SIL-IS) | Structural Analog IS (e.g., Tizanidine) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | As a SIL-IS, this compound has virtually the same physicochemical properties as nicergoline, ensuring they behave identically during chromatography.[1] Structural analogs will have different retention times. |
| Correction for Matrix Effects | High | Low to Moderate | Because it co-elutes, this compound experiences the same degree of ion suppression or enhancement as nicergoline, leading to accurate correction.[2][3] A structural analog eluting at a different time will be subject to different matrix effects, leading to potential quantification errors. |
| Extraction Recovery | Identical to analyte | Similar but can differ | Minor variations in sample preparation can affect the analyte and a structural analog differently. A SIL-IS will have the same extraction recovery as the native analyte. |
| Specificity | High | Prone to interference | The unique mass-to-charge ratio (m/z) of this compound distinguishes it from endogenous compounds and metabolites. Structural analogs may have m/z values closer to other sample components. |
| Selectivity | High | Moderate | With a distinct mass difference from nicergoline, this compound provides high selectivity in MS/MS detection, free from cross-talk from the analyte. |
| Regulatory Acceptance | Preferred by regulatory agencies (FDA, EMA) | Acceptable, but requires more extensive validation | Regulatory guidelines favor the use of stable isotope-labeled internal standards for their ability to ensure the reliability of bioanalytical results.[4][5][6] |
Experimental Protocols
While specific experimental data for a direct comparison of this compound is not publicly available, a typical LC-MS/MS method for the quantification of nicergoline in human plasma using this compound as an internal standard is outlined below. This protocol is based on established methodologies for similar analytes.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nicergoline: m/z 485.2 → 314.1
-
This compound: m/z 489.2 → 318.1
-
-
Collision Energy: Optimized for each transition
-
Dwell Time: 100 ms
Visualizing Experimental Workflows and Concepts
To better illustrate the processes and principles discussed, the following diagrams are provided.
References
- 1. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Bioanalytical Robustness of Nicergoline Quantification: HPLC vs. an Advanced LC-MS/MS Method Utilizing Nicergoline-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct analytical methods for the quantification of Nicergoline and its primary metabolite, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), in biological matrices. We will explore a conventional High-Performance Liquid Chromatography (HPLC) method with UV detection and a more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, Nicergoline-13C,d3. The focus will be on the robustness, sensitivity, and overall performance of each method, supported by experimental data and detailed protocols.
Method Performance Comparison
The robustness and reliability of a bioanalytical method are paramount for accurate pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, in an LC-MS/MS assay is considered the gold standard for quantitative bioanalysis. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, effectively correcting for matrix effects, extraction variability, and instrument response fluctuations.
Below is a comparative summary of the expected performance characteristics of a theoretical LC-MS/MS method using this compound versus a validated HPLC-UV method for the analysis of Nicergoline's main metabolite, MDL.
| Parameter | HPLC-UV for MDL[1][2] | LC-MS/MS with this compound (Expected) |
| Lower Limit of Quantitation (LLOQ) | 2.288 ng/mL | Significantly lower, likely in the sub-ng/mL or pg/mL range |
| Linearity Range | 2.288–73.2 ng/mL | Wider dynamic range, e.g., 0.1-100 ng/mL |
| Precision (Intra- and Inter-day) | < 13% | Typically ≤ 15% for LLOQ, and ≤ 10% for other concentrations |
| Accuracy (Recovery) | 74.47% to 83.20% | Generally expected to be within 85-115% |
| Specificity | Susceptible to interference from co-eluting compounds | Highly specific due to mass-based detection of precursor and product ions |
| Internal Standard | Tizanidine hydrochloride (a different chemical entity) | This compound (stable isotope-labeled analogue) |
The Significance of a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a key differentiator that significantly enhances the robustness of an LC-MS/MS method. A SIL-IS has the same chemical properties as the analyte but a different mass.[3][4][5] This allows it to co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source, leading to more accurate and precise quantification.[3][4][5] In contrast, a structural analogue internal standard, as used in the HPLC method, may have different extraction recovery and chromatographic behavior, and it cannot fully compensate for matrix-induced ionization variability in an LC-MS/MS analysis.
Experimental Protocols
HPLC-UV Method for the Determination of MDL in Human Plasma[1][2]
This method is suitable for pharmacokinetic studies of Nicergoline by measuring its main metabolite, MDL.
-
Sample Preparation: A one-step liquid-liquid extraction (LLE) is employed. To 500 µL of plasma, an internal standard solution (Tizanidine hydrochloride) is added, followed by extraction with diethyl ether. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Diamonsil ODS C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile–ammonium acetate (0.1 mol/L) (15/85, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 224 nm
-
Column Temperature: 30 °C
-
Proposed LC-MS/MS Method with this compound Internal Standard
This proposed method represents a more robust and sensitive approach for the quantification of Nicergoline.
-
Sample Preparation: Protein precipitation is a common and rapid sample preparation technique for LC-MS/MS. To a small volume of plasma (e.g., 100 µL), an internal standard solution of this compound in a protein precipitating solvent (e.g., acetonitrile or methanol) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then diluted or directly injected into the LC-MS/MS system.
-
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., ≤ 3.5 µm) for better resolution and faster analysis times.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: 0.2-0.6 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Nicergoline and this compound.
-
Signaling Pathway of Nicergoline
Nicergoline is an ergot derivative that primarily acts as an antagonist of alpha-1A adrenergic receptors.[6][7] This action leads to vasodilation and an increase in arterial blood flow, particularly in the brain, which improves the utilization of oxygen and glucose by brain cells.[7]
Caption: Nicergoline's primary mechanism of action.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows between the HPLC-UV and the proposed LC-MS/MS methods.
Caption: Comparison of analytical workflows.
Conclusion
For the bioanalysis of Nicergoline and its metabolites, a method employing LC-MS/MS with a stable isotope-labeled internal standard like this compound offers superior robustness, sensitivity, and specificity compared to traditional HPLC-UV methods. The ability of the SIL-IS to accurately correct for analytical variability throughout the process ensures higher quality data, which is critical for confident decision-making in drug development. While HPLC methods can be suitable for certain applications, the LC-MS/MS approach represents a more reliable and rugged platform for regulated bioanalysis.
References
- 1. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
Evaluating the Isotopic Effect of Nicergoline-13C,d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Nicergoline-13C,d3 and standard Nicergoline, focusing on the anticipated isotopic effects on its metabolism and pharmacokinetics. The information presented herein is intended to support research and development activities by offering a scientific rationale for the potential advantages of this isotopically labeled compound, alongside detailed experimental protocols for its empirical validation.
Introduction to the Isotopic Effect in Drug Development
Isotopic substitution, the replacement of an atom in a drug molecule with one of its heavier, non-radioactive isotopes, can significantly alter the pharmacokinetic profile of a compound. This phenomenon, known as the kinetic isotope effect (KIE), is most pronounced when the isotopic substitution occurs at a position susceptible to metabolism.[1] The bond to the heavier isotope is stronger and requires more energy to break, which can lead to a slower rate of metabolism if this bond cleavage is the rate-limiting step in the metabolic pathway.[2][3][4]
Deuterium (²H or d) substitution for protium (¹H) can result in a 6- to 10-fold decrease in the rate of bond cleavage, whereas carbon-13 (¹³C) substitution for carbon-12 (¹²C) typically has a much smaller effect, slowing the reaction by about 4%.[1] In the case of this compound, the presence of three deuterium atoms at a metabolically active site is expected to confer a significant metabolic stabilizing effect.
Nicergoline: Mechanism of Action and Metabolism
Nicergoline is an ergot derivative with a broad spectrum of pharmacological actions. It acts as an alpha-1 adrenergic receptor antagonist, leading to vasodilation and increased blood flow, particularly in the brain.[5] Additionally, it enhances cholinergic and catecholaminergic neurotransmission and stimulates the phosphoinositide and PI3K/AKT signaling pathways.[2][3] These actions contribute to its therapeutic use in treating cognitive and vascular disorders.
The metabolism of Nicergoline primarily occurs in the liver and is mediated to a major extent by the cytochrome P450 enzyme CYP2D6. The main metabolic pathways involve:
-
Hydrolysis of the ester linkage to form 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL).
-
N-demethylation of MMDL to form 10α-methoxy-9,10-dihydrolysergol (MDL).
Comparative Data: Nicergoline vs. This compound
The following tables summarize the known pharmacokinetic and metabolic parameters of standard Nicergoline and the predicted parameters for this compound. The predictions for the isotopically labeled compound are based on the principles of the kinetic isotope effect and assume that the deuterium substitution is at a primary site of metabolism.
Table 1: Pharmacokinetic and Metabolic Parameters of Nicergoline and Predicted Parameters for this compound
| Parameter | Standard Nicergoline | This compound (Predicted) | Rationale for Prediction |
| Metabolism | |||
| Primary Metabolizing Enzyme | CYP2D6 | CYP2D6 | Isotopic substitution is not expected to change the primary metabolizing enzyme. |
| Rate of Metabolism | Rapid | Slower | The C-D bonds are stronger than C-H bonds, leading to a slower rate of CYP2D6-mediated metabolism (Kinetic Isotope Effect).[2][3] |
| Major Metabolites | MMDL, MDL | MMDL, MDL | The metabolic pathway is expected to be the same, but the rate of formation of metabolites will be reduced. |
| Pharmacokinetics | |||
| Half-life (t½) | Short | Longer | A slower rate of metabolism will lead to a longer elimination half-life. |
| Bioavailability (Oral) | Low | Higher | Reduced first-pass metabolism due to the kinetic isotope effect is expected to increase oral bioavailability. |
| Clearance (CL) | High | Lower | Slower metabolism will result in a lower systemic clearance of the drug. |
| Area Under the Curve (AUC) | Lower | Higher | Increased bioavailability and reduced clearance will lead to a greater overall drug exposure. |
Signaling Pathway of Nicergoline
The therapeutic effects of Nicergoline are mediated through multiple signaling pathways. A simplified representation of its mechanism of action is depicted below.
Caption: Simplified signaling pathway of Nicergoline.
Experimental Protocols
To empirically validate the predicted isotopic effects of this compound, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Nicergoline and this compound in human liver microsomes.
Materials:
-
Human liver microsomes
-
Nicergoline and this compound
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., a structurally similar compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Nicergoline and this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the test compound (either Nicergoline or this compound) to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.[6][7][8]
-
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in an Animal Model
Objective: To compare the pharmacokinetic profiles of Nicergoline and this compound following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats
-
Nicergoline and this compound formulated for oral gavage
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of either Nicergoline or this compound to separate groups of rats.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the parent drug and its major metabolites (MMDL and MDL) in the plasma samples using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and oral bioavailability.
Hypothetical Experimental Workflow
The following diagram illustrates a potential workflow for the comparative evaluation of Nicergoline and its isotopically labeled analog.
Caption: Experimental workflow for comparative evaluation.
Conclusion
The isotopic labeling of Nicergoline with carbon-13 and deuterium is predicted to significantly enhance its metabolic stability, leading to improved pharmacokinetic properties such as a longer half-life, increased oral bioavailability, and greater overall drug exposure. These potential advantages warrant further investigation through the detailed in vitro and in vivo experimental protocols outlined in this guide. The empirical data generated from these studies will be crucial in fully evaluating the therapeutic potential of this compound as a next-generation therapeutic agent.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Identification of related substances in nicergoline by HPLC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Researcher's Guide to Sourcing Nicergoline-13C,d3: A Comparative Analysis
For researchers and drug development professionals utilizing Nicergoline-13C,d3 as an internal standard or in metabolic studies, the quality and purity of this isotopically labeled compound are paramount for generating accurate and reproducible results. This guide provides a comparative analysis of this compound from various suppliers, focusing on key quality attributes. While direct comparative studies are not publicly available, this guide outlines the critical parameters to consider and provides a framework for supplier evaluation based on commonly available product information and standard analytical methods.
Key Quality Parameters for this compound
When selecting a supplier for this compound, researchers should critically evaluate the following parameters, which are typically reported in the Certificate of Analysis (CoA):
-
Chemical Purity: This value, usually determined by High-Performance Liquid Chromatography (HPLC), indicates the percentage of the desired compound in the material, excluding any unlabeled Nicergoline or other impurities. A higher chemical purity ensures that the standard is free from contaminants that could interfere with the analysis.
-
Isotopic Enrichment: This parameter quantifies the percentage of the labeled compound that contains the desired stable isotopes (¹³C and Deuterium). High isotopic enrichment is crucial to minimize interference from the naturally occurring isotopes of the unlabeled analyte. This is typically determined by Mass Spectrometry (MS).
-
Identity and Structure Confirmation: Suppliers should provide data confirming the chemical structure and the position of the isotopic labels. This is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Comparative Data Summary
| Supplier | Chemical Purity | Isotopic Enrichment | Available Information |
| Supplier A (Representative) | ≥ 98.0% (HPLC) | ≥ 98.0% (by MS) | Provides a detailed Certificate of Analysis with each product. Products are "fully characterized." |
| Supplier B (Representative) | Information not publicly available | Information not publicly available | States products are for research use only. |
| Supplier C (Representative) | Information not publicly available | Information not publicly available | Mentions compliance with regulatory guidelines. |
| Supplier D (Representative) | Information not publicly available | Information not publicly available | Describes the product as the ¹³C- and deuterium-labeled Nicergoline. |
| Supplier E (Representative) | Information not publicly available | Information not publicly available | Specializes in isotope-labeled materials and provides extensive CoA with their products. |
Note: The data in the table for "Supplier A" is based on general specifications for isotopically labeled standards from suppliers like Axios Research and should be considered representative of a high-quality product. The other entries reflect the limited publicly available information.
Experimental Protocols
Below are detailed methodologies for the key experiments used to assess the quality of this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method separates this compound from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water). The specific gradient will depend on the column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile).
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the area of the peak corresponding to this compound is measured.
-
Chemical purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
-
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
This technique is used to confirm the mass of the labeled compound and determine the extent of isotopic labeling.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure:
-
A dilute solution of this compound is infused into the mass spectrometer.
-
The mass spectrum is acquired in the appropriate mass range.
-
The molecular ion peaks corresponding to the labeled ([M+H]⁺) and any unlabeled ([M-d3-13C+H]⁺) Nicergoline are identified.
-
The isotopic enrichment is calculated by comparing the intensity of the desired labeled ion to the sum of intensities of all isotopic variants of the molecule.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure and the position of the ¹³C label.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Procedure:
-
A sample of this compound is dissolved in the deuterated solvent.
-
¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts, coupling constants, and signal intensities are compared to the known spectrum of unlabeled Nicergoline to confirm the structure and the location of the ¹³C label. The absence of a signal at the deuterated positions in the ¹H NMR spectrum confirms the d3 labeling.
-
Visualizing Experimental Workflows and Biological Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for quality control and the signaling pathway associated with Nicergoline's mechanism of action.
Conclusion and Recommendations
The selection of a high-quality this compound standard is critical for the success of research and drug development activities. While publicly available comparative data is scarce, researchers can make informed decisions by:
-
Requesting Lot-Specific Certificates of Analysis: Always obtain a detailed CoA for the specific lot of material you intend to purchase.
-
Evaluating the Data: Scrutinize the chemical purity (HPLC), isotopic enrichment (MS), and structural confirmation data (NMR, IR).
-
Inquiring about Analytical Methods: Understand the experimental methods used by the supplier to generate the data on the CoA.
-
Considering Supplier Reputation: Choose suppliers with a strong reputation for quality and transparency in the scientific community.
By following these guidelines, researchers can confidently source high-purity this compound, ensuring the integrity and reliability of their experimental data.
Safety Operating Guide
Proper Disposal of Nicergoline-13C,d3: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of Nicergoline-13C,d3, a compound frequently used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Nicergoline is classified as harmful if swallowed and is suspected of causing cancer and reproductive harm[1]. Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Hazard Identification and Risk Assessment
Before handling this compound, it is imperative to conduct a thorough risk assessment. The primary hazards associated with Nicergoline are:
-
Reproductive Toxicity : May damage fertility or the unborn child.
-
Carcinogenicity : Suspected of causing cancer.
The isotopic labeling with Carbon-13 and Deuterium (d3) does not impart radiological hazards, as these are stable isotopes. The disposal protocol should therefore focus on the chemical toxicity of the Nicergoline molecule itself.
Personal Protective Equipment (PPE)
When handling this compound waste, the following personal protective equipment is mandatory:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator may be required. |
Waste Segregation and Collection
Proper segregation of waste is the first step in compliant disposal.
-
Solid Waste : All solid waste contaminated with this compound, including unused compound, contaminated vials, pipette tips, and absorbent materials, should be collected in a dedicated, clearly labeled hazardous waste container. The container must be sealable and made of a material compatible with the chemical.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste : Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Reproductive Hazard").
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the proper disposal of this compound.
Storage of Chemical Waste
Waste containers must be stored in a designated satellite accumulation area that is secure and away from general laboratory traffic. The storage area should have secondary containment to prevent spills from spreading. Do not accumulate large quantities of waste; arrange for regular pickups by your institution's EHS department or a licensed waste disposal contractor.
Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Notify your supervisor and the institutional EHS department.
-
Contain : If it is safe to do so, contain the spill using a chemical spill kit. Avoid raising dust if the spill involves solid material.
-
Clean-up : Clean-up should be performed by trained personnel wearing appropriate PPE. All materials used for clean-up must be disposed of as hazardous waste.
Regulatory Compliance
Disposal of this compound must be in accordance with local, state, and federal regulations. The overarching recommendation from safety data sheets is to "Dispose of contents/container to an approved waste disposal plant"[3]. This necessitates the use of a licensed and certified hazardous waste disposal vendor. It is the responsibility of the waste generator to ensure full compliance with all applicable laws.
References
Essential Safety and Logistical Information for Handling Nicergoline-13C,d3
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Nicergoline-13C,d3. The following procedures are designed to ensure the safe handling and disposal of this potent, isotopically labeled compound.
Hazard Identification and Engineering Controls
Nicergoline is classified as harmful if swallowed[1][2][3]. The primary routes of exposure are ingestion and inhalation of dust particles. Therefore, appropriate engineering controls are essential to minimize risk.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area[1]. A certified chemical fume hood or a powder containment hood is recommended to minimize inhalation exposure.
-
Containment: For procedures that may generate significant dust, such as weighing and dispensing, the use of containment solutions like a glove box or a flexible containment glove bag is a best practice to significantly lower exposure risk[4].
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is necessary to ensure operator safety when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | Lab Coat/Coveralls | A disposable, low-linting coverall, such as those made from Tyvek®, is recommended to prevent skin contact and contamination of personal clothing[5]. A standard lab coat may be sufficient for low-quantity handling in a containment hood. |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles should be worn to protect against splashes or airborne particles[6][7]. |
| Respiratory Protection | Respirator | For weighing and handling of the powder outside of a containment hood, a NIOSH-approved respirator is required. An N95 respirator may be sufficient for small quantities, but for more significant handling, a Powered Air-Purifying Respirator (PAPR) offers a higher level of protection[4][8]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to ensure safety and prevent contamination.
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all equipment (spatulas, weigh boats, vials, etc.) within the containment area (e.g., fume hood).
-
Have a designated waste container ready for contaminated materials.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container of this compound within the designated containment area.
-
Use dedicated spatulas and equipment to handle the powder. Avoid creating dust.
-
If weighing, do so on a calibrated analytical balance within the containment area.
-
Close the primary container securely after use.
-
-
Post-Handling:
-
Clean all non-disposable equipment thoroughly.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown, then eye and respiratory protection).
-
Wash hands thoroughly with soap and water after removing all PPE[1].
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, gowns, etc.), weigh boats, and wipes should be collected in a clearly labeled, sealed container for hazardous waste.
-
Empty primary containers may still contain residual powder and should be disposed of as hazardous waste[9].
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
-
Disposal Method:
Quantitative Data Summary
| Property | Value | Source |
| Acute Oral Toxicity (LD50, Rat) | 1193 mg/kg | [9] |
| Acute Oral Toxicity (LD50, Mouse) | 633 mg/kg | [9] |
| Molecular Formula | C24D3H23BrN3O3 | [10] |
| Molecular Weight | 487.404 g/mol | [10] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. Nicergoline SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. Nicergoline | C24H26BrN3O3 | CID 34040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aiha.org [aiha.org]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. 3m.com [3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
